2,4,6-Triphenylaniline

Catalog No.
S573931
CAS No.
6864-20-6
M.F
C24H19N
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylaniline

CAS Number

6864-20-6

Product Name

2,4,6-Triphenylaniline

IUPAC Name

2,4,6-triphenylaniline

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2

InChI Key

AGWKGKUGJDMKMT-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,4,6-triphenylaniline

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

The exact mass of the compound 2,4,6-Triphenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-triphenylaniline density 1.117 g/cm3

Author: Smolecule Technical Support Team. Date: February 2026

Basic Physical and Chemical Properties

The table below summarizes the available data for 2,4,6-Triphenylaniline (CAS No. 6864-20-6) from commercial chemical supplier catalogs.

Property Value
CAS Registry Number 6864-20-6 [1] [2]
Molecular Formula C₂₄H₁₉N [1] [2]
Molar Mass 321.42 g/mol (calculated from formula), 321.423 g/mol (listed) [2]
Purity 97% [1], 98% [2]
Form Powder [1]
Melting Point 122-125 °C [1] [2]
Density Not found in search results
SMILES Nc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 [1]
InChI Key AGWKGKUGJDMKMT-UHFFFAOYSA-N [1]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation) [2]

Research Context and Related Compounds

While information on this compound itself is limited, the search results show that the triphenylamine core is a highly valuable structure in advanced materials research.

  • Role in Sensor Technology: A 2025 study highlights a sensor molecule (PyTPA) that uses a triphenylamine-linked pyrylium salt for detecting various biologically crucial amines, including those that indicate food spoilage, with high sensitivity [3] [4]. The propeller-shaped triphenylamine core contributes to geometric constraints and hydrophobicity, which are key for the sensor's selectivity [3] [4].
  • Application in Photocatalysis: Another 2025 study reports a Covalent Organic Framework (COF) built with a triphenylamine aldehyde derivative. This material acts as an efficient photocatalyst for synthesizing 2-aryl-2H-indazoles, structures important in pharmaceutical development [5]. The electron-donating ability of triphenylamine makes it an excellent building block for such functional materials [6] [5].

The following diagram illustrates the general workflow of how a triphenylamine-based sensor detects amines, as described in the research [3] [4].

G Start Triphenylamine-based Sensor (PyTPA) A Exposure to Biogenic Amines Start->A B Nucleophilic Attack on Pyrylium Core A->B C Chemical Transformation (e.g., to Pyridinium Salt) B->C D Change in Photophysical Properties C->D E Detection Signal: Color Change (Decoloration) or Emission Shift D->E

Workflow of a triphenylamine-based sensor for amine detection.

References

2,4,6-triphenylaniline synthetic preparation procedure

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed laboratory-scale procedure for synthesizing 2,4,6-triphenylaniline involves the catalytic hydrogenation of 2,4,6-triphenylnitrobenzene [1]. The overall workflow is as follows:

G Start Start: 2,4,6-Triphenylnitrobenzene A Dissolve in Dioxane Add Raney Nickel Catalyst Start->A B Catalytic Hydrogenation 70 atm H₂, 25-48 hours A->B C Filter off Catalyst B->C D Remove Solvent under Reduced Pressure C->D End End: this compound 94-98% Yield D->End

Detailed Experimental Protocol [1]

  • Reaction Setup: A filtered solution of 70 g (0.20 mol) of 2,4,6-triphenylnitrobenzene in 500 mL of dioxane is placed in a 1-liter pressure vessel.
  • Catalyst Addition: 10 g of Raney nickel catalyst (previously rinsed with absolute ethanol) is added. The specific catalyst used by the submitters was from Badische Anilin- & Sodafabrik AG [1].
  • Hydrogenation: The system is purged with hydrogen. The vessel is pressurized with hydrogen to approximately 70 atm (1000 psi). The reaction proceeds with stirring for about 25 to 48 hours at room temperature, during which about 0.6 mol of hydrogen is absorbed.
  • Work-up Procedure:
    • The vessel is carefully vented.
    • The catalyst is removed by filtration and washed with 30 mL of dioxane.
    • The combined filtrates are concentrated under reduced pressure ( 40-50°C at 50 mm Hg ) using a rotary evaporator.
    • The resulting oil is triturated with a small amount of methanol to induce solidification.
    • The solid product is collected on a Büchner funnel and washed with two 40-mL portions of ice-cold methanol.

Quantitative Data and Product Characterization

The following table summarizes the key data for the starting material and the resulting this compound.

Parameter Details / Value
Starting Material 2,4,6-Triphenylnitrobenzene
Amount Used 70 g (0.20 mol)
Solvent 500 mL Dioxane
Catalyst 10 g Raney Nickel
Reaction Pressure 70 atm H₂ (1000 psi)
Reaction Time 25 - 48 hours
Product Mass (Crude) 60 - 63 g
Product Yield 94 - 98%
Melting Point (Crude) 135 - 136 °C
Melting Point (Purified) 136 - 137 °C (from glacial acetic acid) [1]

Additional Properties and Synthetic Notes

  • Chemical Properties: The crystal structure of this compound shows that the bulky ortho-phenyl groups prevent the molecule from participating in hydrogen-bonding interactions. It crystallizes in the monoclinic space group P2₁/c [2].
  • Alternative Synthesis: 2,4,6-Triphenylnitrobenzene, the key precursor, is typically prepared from 2,4,6-triphenylpyrylium tetrafluoroborate by reaction with nitromethane under basic conditions [3].
  • Safety and Handling: Commercially available this compound is classified with the signal word "Warning" and is a suspected respiratory tract irritant. Appropriate personal protective equipment, including a dust mask (N95 type), eyeshields, and gloves, is recommended [4].

References

2,4,6-triphenylaniline solubility and LogP 6.851

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data of 2,4,6-Triphenylaniline

The table below summarizes the available key identifiers and physical properties for your compound of interest.

Property Type Value
CAS Registry Number 6864-20-6 [1] [2]
Molecular Formula C₂₄H₁₉N [1] [2]
Average Mass 321.423 g·mol⁻¹ [2]
Melting Point 122-125 °C (literature range) [1]
Quality/Assay 97% [1]
Physical Form Powder [1]

Detailed Synthesis Protocol

The following workflow outlines the preparation of this compound from 2,4,6-triphenylnitrobenzene via catalytic hydrogenation, as documented in Organic Syntheses [3].

G Start Start: 2,4,6-Triphenylnitrobenzene (70 g, 0.20 mol) in Dioxane (500 ml) Catalyst Add Raney Nickel Catalyst (10 g, rinsed with ethanol) Start->Catalyst Hydrogenation Catalytic Hydrogenation (1000 psi H₂, 25-48 hours, RT) Catalyst->Hydrogenation Workup Reaction Workup (Filter catalyst, remove solvent under reduced pressure) Hydrogenation->Workup Trituration Trituration with Methanol Workup->Trituration Product1 Crude this compound (60-63 g, 94-98%) M.p. 135-136 °C Trituration->Product1

Procedure Notes [3]:

  • Catalyst: The original submitters used Raney nickel from Badische Anilin- & Soda-Fabrik AG.
  • Hydrogenation Setup: The checkers of the procedure used a stainless steel pressure vessel, cooled to -60°C and evacuated before introducing hydrogen.
  • Reaction Time: The hydrogenation required a long duration, with the checkers reporting a 48-hour period for completion.
  • Product Purity: The initial light yellow product is pure enough for subsequent reactions. It can be further recrystallized from glacial acetic acid to yield 50-55 g (78-86%) with a melting point of 136-137 °C.

Information on Solubility and LogP

Unfortunately, the available search results do not provide explicit solubility data or the LogP value of 6.851 for this compound.

  • Solubility Clues: The experimental procedure indicates the product is washed with ice-cold methanol and can be recrystallized from glacial acetic acid [3]. This suggests the compound has low solubility in cold, polar protic solvents like methanol but is soluble in acetic acid. Its structural similarity to triphenylamine, which is soluble in benzene and ether but practically insoluble in water [4], also provides a general guide.
  • LogP Value: The provided LogP of 6.851 is highly specific and was not found in the searched sources. This high value suggests the compound is very lipophilic.

References

2,4,6-triphenylaniline safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifying information and physical properties for 2,4,6-Triphenylaniline.

Property Description
CAS Number 6864-20-6 [1]
Quality / Assay 97% [1]
Form Powder [1]
Melting Point 122-125 °C (lit.) [1]
Molecular Formula C₂₄H₁₉N [1]
SMILES Nc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 [1]
InChI Key AGWKGKUGJDMKMT-UHFFFAOYSA-N [1]

Hazards and Safety Information

The following table outlines the known hazard classifications and recommended safety measures.

Category Information
GHS Hazard Statements Warning [1]
Hazard Codes Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 [1]
Target Organs Respiratory system [1]
Storage Class Code 11 (Combustible Solids) [1]
Water Hazard Class (WGK) WGK 3 (Severe hazard to waters) [1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves [1]

Experimental Handling Workflow

The diagram below illustrates the key safety considerations for handling this compound during a typical experimental workflow.

start Start Experiment storage Storage Conditions start->storage ppe Don PPE N95 Mask, Gloves, Eyeshields storage->ppe Retrieve Material hazards Hazard Awareness ppe->hazards handling Handling Controls cleanup Clean-up & Disposal handling->cleanup hazards->handling With Controls end End Experiment cleanup->end

> Key safety considerations for handling this compound in a lab setting.

Detailed Handling Protocols

  • Ventilation: Provide appropriate exhaust ventilation at places where dust is formed. Avoid breathing dust [1].

  • Dust Control: Avoid formation of dust and aerosols. Use precautions to prevent static discharge [1].

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday [1].

  • Skin Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use according to applicable regulations [1].

  • Eye Protection: Use safety glasses with side-shields [1].

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges [1].

Important Safety Notes

  • Limited Toxicity Data: The search results explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated" [1]. You must apply the precautionary principle and handle this substance with extra care.
  • Consult Official SDS: The information provided here is not a complete substitute for a full SDS. Before working with this chemical, you must obtain and consult the official, complete Safety Data Sheet from the manufacturer.

References

2,4,6-triphenylaniline H315-H319-H335 hazard statements

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazards

This table details the basic identifiers and the specific hazard classifications for 2,4,6-triphenylaniline.

Property / Classification Description
CAS Number 6864-20-6 [1] [2]
Molecular Formula C₂₄H₁₉N [1] [2]
Molecular Weight 321.42 g/mol [1] [2]
Physical Form Powder [2]
Melting Point 122-125 °C (lit.) [1] [2]

| GHS Hazard Statements | H301: Toxic if swallowed. [1] H315: Causes skin irritation. [1] [2] H319: Causes serious eye irritation. [1] [2] H335: May cause respiratory irritation. [1] [2] | | Signal Word | Warning [1] [2] | | Target Organs | Respiratory system [2] |

Safety, Handling, and First Aid

This table outlines the necessary safety precautions and first aid measures for laboratory handling.

Aspect Guidance

| Personal Protective Equipment (PPE) | • Eye/Face Protection: Safety glasses with side-shields or eyeshields. • Skin Protection: Wear protective gloves. • Respiratory Protection: Use a dust mask type N95 (US) or equivalent to avoid inhaling dust. [1] [2] | | Safe Handling Precautions | • Avoid breathing dust or aerosols. [1] • Use in a well-ventilated area. [1] • Wash hands thoroughly after handling. [1] | | Storage Conditions | Store in a cool, dry place at ambient temperatures. Keep the container tightly closed. [1] | | First Aid Measures | • Inhalation: Move person to fresh air. Seek medical attention if irritation occurs. • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation develops. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists. • Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1] |

Experimental Workflow for Safe Handling

The diagram below summarizes the key steps for safely handling this compound in a laboratory setting.

Start Start: Plan Experiment PPE Don Appropriate PPE: - Safety glasses/Eyeshields - Protective gloves - N95 Dust Mask Start->PPE Env Prepare Environment: - Ensure good ventilation - Have spill kit ready PPE->Env Handle Weigh & Handle Powder Avoid dust formation Env->Handle Clean Clean Up Area Dispose of waste properly Handle->Clean End End: Remove PPE Wash hands thoroughly Clean->End

Key Information for Researchers

  • TSCA Status: This chemical is not on the TSCA inventory, meaning it may be intended for research and development use only [1].
  • Water Pollution Class (WGK): It is classified as WGK 3, indicating it is a substance with high water-polluting potential [2]. This requires careful attention to environmental containment and waste disposal.
  • Handling Note: The primary risks are associated with its physical form as a powder, which can easily become airborne. The focus of safe handling should be on preventing inhalation and contact through engineering controls (ventilation) and correct PPE [1] [2].

References

2,4,6-triphenylaniline NMR spectrum and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the core identifiers and physical properties of 2,4,6-triphenylaniline from the search results.

Property Details
CAS Registry Number 6864-20-6 [1] [2] [3]
Molecular Formula C₂₄H₁₉N [4] [1] [5]
Average Molecular Mass 321.41 g/mol [1] [3]
IUPAC Name 5′-Phenyl-[1,1′:3′,1″-terphenyl]-2′-amine [1]
Physical Form Powder [2]
Melting Point 122-125 °C [2]
Purity 97% [2] [3]

Structural Characterization

A key finding from a crystallographic study reveals the molecule's three-dimensional structure:

  • The central benzene ring is twisted with respect to the three pendant phenyl rings. The reported dihedral angles are 68.26(10)°, 55.28(10)°, and 30.61(11)° [5].
  • This pronounced non-planarity is due to steric hindrance from the two ortho-substituted phenyl rings, which prevents the amine group (-NH₂) from participating in hydrogen-bonding interactions [5].

The following diagram illustrates this twisted molecular geometry:

G CentralRing Central Benzene Ring P2 Phenyl Ring 2 CentralRing->P2 P3 Phenyl Ring 3 CentralRing->P3 AminoGroup Amine Group (-NH₂) CentralRing->AminoGroup Angle1 Dihedral Angle: 68.26° CentralRing->Angle1 Angle2 Dihedral Angle: 55.28° CentralRing->Angle2 Angle3 Dihedral Angle: 30.61° CentralRing->Angle3 P1 Phenyl Ring 1 P1->CentralRing P1->Angle1 P2->Angle2 P3->Angle3

Molecular structure of this compound showing dihedral angles of pendant phenyl rings. [5]

Handling and Safety Information

For researchers planning to work with this compound, please note the following safety classifications and recommended personal protective equipment (PPE) [2]:

  • Hazard Statements: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (Specific target organ toxicity - single exposure).
  • Target Organ: Respiratory system.
  • Recommended PPE: Dust mask type N95 (US), eyeshields, and gloves.

References

Comprehensive Application Notes and Protocols: Encapsulation of 2,4,6-Triphenylaniline in Olive Oil/Tween 80 Nanoemulsion for Type 2 Diabetes Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis. This compound has demonstrated significant in vitro antidiabetic activity against Type 2 Diabetes Mellitus (T2DM), particularly through the inhibition of carbohydrate-digesting enzymes. However, the therapeutic potential of TPA has been limited by challenges related to its stability, permeability, and bioavailability in biological systems. To overcome these limitations, researchers have developed a nanoemulsion-based delivery system that encapsulates TPA using a combination of olive oil and Tween 80 as key formulation components. This approach represents an innovative strategy to enhance the therapeutic applications of plant-derived bioactive compounds that typically face challenges related to solubility, stability, and bioavailability [1].

The encapsulation of bioactive plant compounds in appropriate delivery systems offers numerous advantages for pharmaceutical applications. These systems significantly improve processing stability by protecting sensitive compounds from degradation factors such as light, temperature, oxygen, and pH fluctuations. Additionally, they enhance bioavailability by improving solubility and enabling controlled release profiles at target sites. Nanoemulsions specifically provide the benefit of nanoscale droplet sizes that can improve cellular uptake and permeation across biological barriers. For diabetes management, where sustained release of therapeutic agents is often desirable, nanoemulsion systems offer the advantage of prolonged release kinetics that can maintain therapeutic drug levels over extended periods, potentially reducing dosing frequency and improving patient compliance [2]. The table below summarizes the key advantages of nanoemulsion encapsulation for bioactive plant compounds:

Table 1: Advantages of Nanoemulsion Encapsulation for Bioactive Plant Compounds

Advantage Impact on Bioactive Compound Relevance to Pharmaceutical Applications
Enhanced Stability Protects against oxidative, thermal, and pH-induced degradation Increases shelf life and maintains potency during storage
Improved Bioavailability Enhances solubility and intestinal absorption Reduces required dosage and improves therapeutic efficacy
Controlled Release Enables sustained release over extended periods Maintains therapeutic levels, reduces dosing frequency
Targeted Delivery Potential for site-specific release in the gastrointestinal tract Minimizes systemic side effects, enhances local effects
Scalability Utilizes generally recognized as safe (GRAS) components Facilitates translation to commercial pharmaceutical products

Formulation Optimization and Composition

Quality by Design (QbD) Approach

The development of an effective TPA-loaded nanoemulsion followed a systematic Quality by Design (QbD) framework, employing Response Surface Methodology (RSM) to optimize critical formulation parameters. This statistical approach allows for the comprehensive understanding of how independent variables influence critical quality attributes of the nanoemulsion. The optimization process focused on three primary response variables: hydrodynamic diameter (particle size), surface charge (zeta potential), and polydispersity index (PDI). Through a series of designed experiments, researchers identified that the ratio of olive oil to Tween 80 represented the most critical factor influencing these response variables, with an optimal ratio of 2:1 (olive oil:Tween 80) yielding the most desirable nanoemulsion characteristics [1].

The selection of olive oil as the lipid phase in the nanoemulsion formulation was based on its dual functionality as both a carrier for the lipophilic TPA compound and as a therapeutic enhancer. Olive oil contains natural antioxidant compounds that can protect the encapsulated TPA from oxidative degradation, while also contributing synergistic health benefits relevant to diabetes management, including anti-inflammatory and antioxidant properties. Meanwhile, Tween 80 (polysorbate 80) was selected as the surfactant due to its well-established safety profile, effective emulsification capabilities at appropriate concentrations, and ability to create stable oil-in-water nanoemulsions with small droplet sizes. The combination of these components resulted in a nanoemulsion with optimal characteristics for drug delivery applications [1] [2].

Optimized Formulation Characteristics

The optimized TPA-loaded nanoemulsion demonstrated excellent encapsulation efficiency of 95.93%, indicating that nearly all of the TPA was successfully incorporated into the nanocarrier system. This high encapsulation efficiency is economically advantageous for pharmaceutical development as it minimizes drug wastage during manufacturing. The formulation exhibited a mean particle size of 124.8 nm, which is within the ideal range for nanoemulsion systems intended for enhanced permeability and absorption. The surface charge of -46.0 mV indicated strong electrostatic stability, which prevents aggregation during storage through charge repulsion between droplets. Additionally, the polydispersity index of 0.396 reflects a moderately narrow size distribution, which is important for consistent behavior in biological systems and predictable release kinetics [1].

Table 2: Optimized Nanoemulsion Formulation Parameters and Characterization

Parameter Optimized Value Significance in Drug Delivery
Olive Oil:Tween 80 Ratio 2:1 Determines emulsion stability and drug loading capacity
Particle Size 124.8 nm Impacts cellular uptake and tissue penetration
Zeta Potential -46.0 mV Indicates physical stability and resistance to aggregation
Polydispersity Index (PDI) 0.396 Reflects size distribution homogeneity
Encapsulation Efficiency 95.93% Measures successful incorporation of active compound
In Vitro Release Duration 48 hours Demonstrates sustained release capability

Preparation Protocol: TPA-Loaded Nanoemulsion

Materials and Equipment

Active Pharmaceutical Ingredient: this compound (TPA) isolated from Alternaria longipes strain VITN14G. Lipid Phase: High-quality olive oil (extra virgin grade recommended). Surfactant: Tween 80 (Polysorbate 80, pharmaceutical grade). Aqueous Phase: Double-distilled or deionized water. Equipment: High-speed homogenizer (capable of ≥ 10,000 rpm), probe sonicator (with temperature control), analytical balance (0.1 mg sensitivity), magnetic stirrer with hot plate, pH meter, vacuum filtration system (0.22 μm membrane), and dynamic light scattering instrument for particle size analysis [1].

Step-by-Step Preparation Procedure
  • Oil Phase Preparation: Weigh 2 parts olive oil and dissolve the required amount of TPA (typically 1-5% w/w of total formulation) using mild heating (40-45°C) and stirring until complete dissolution is achieved. Maintain the temperature constant throughout the process to prevent premature crystallization or degradation of components.

  • Aqueous Phase Preparation: Weigh 1 part Tween 80 and dissolve it in the appropriate volume of purified water (typically 70-80% of total formulation) with continuous stirring at moderate speed (500-700 rpm) until a clear solution is obtained.

  • Primary Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at 10,000 rpm for 5-7 minutes using a high-speed homogenizer. Maintain the temperature at 40°C during this process to ensure proper emulsification while avoiding excessive thermal stress on the components.

  • Nanodispersion Step: Subject the coarse emulsion to probe sonication at 100-150 W power output with 70% amplitude in pulsed mode (30 seconds on, 10 seconds off) for 10-15 minutes while keeping the sample in an ice bath to prevent overheating. The sonication time may require optimization based on the specific equipment used.

  • Purification and Filtration: Filter the resulting nanoemulsion through a 0.22 μm membrane filter under vacuum to remove any unencapsulated drug crystals or large aggregates that may have formed during processing.

  • Storage Condition: Store the final nanoemulsion in amber glass containers at 4°C for long-term stability, or at room temperature for short-term use (up to 30 days). Avoid freezing or exposure to direct sunlight [1].

The following workflow diagram illustrates the nanoemulsion preparation process:

G Start Start Preparation OilPhase Oil Phase Preparation: TPA + Olive Oil (2 parts) Heat to 40-45°C with stirring Start->OilPhase AqueousPhase Aqueous Phase Preparation: Tween 80 (1 part) + Water Stir until clear OilPhase->AqueousPhase PrimaryEmulsion Primary Emulsion Formation: Add oil to aqueous phase Homogenize at 10,000 rpm for 5-7 min at 40°C AqueousPhase->PrimaryEmulsion Nanodispersion Nanodispersion: Probe sonication (100-150 W, 70% amplitude) 10-15 min with ice cooling PrimaryEmulsion->Nanodispersion Filtration Purification: Vacuum filtration through 0.22 μm membrane Nanodispersion->Filtration Storage Storage: Amber glass containers at 4°C Filtration->Storage

Analytical Methods and Characterization Protocols

Particle Size, Zeta Potential, and Morphology Analysis

Dynamic Light Scattering (DLS) is employed to determine the hydrodynamic diameter and size distribution of the nanoemulsion droplets. For accurate measurement, dilute the nanoemulsion appropriately with distilled water (typically 1:100 v/v) to avoid multiple scattering effects. Perform measurements in triplicate at a scattering angle of 90° and temperature of 25°C. The polydispersity index (PDI) should be calculated from the cumulants analysis of the autocorrelation function, with values below 0.3 indicating a monodisperse system and values up to 0.4 considered acceptable for nanoemulsions [1].

Zeta potential measurements should be conducted using electrophoretic light scattering techniques. Dilute the nanoemulsion with 1 mM NaCl solution to maintain constant ionic strength and measure in a folded capillary cell at 25°C. Values greater than ±30 mV indicate good physical stability due to electrostatic repulsion. For morphological characterization, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used. For TEM analysis, negatively stain the samples with 2% phosphotungstic acid and place on Formvar-coated copper grids before imaging. The nanoemulsion droplets should appear spherical with smooth surfaces [1].

Encapsulation Efficiency and Drug Loading

To determine the encapsulation efficiency, separate the unencapsulated TPA from the nanoemulsion using ultracentrifugation at 100,000 × g for 60 minutes at 4°C. Carefully collect the supernatant containing the nanoemulsion and analyze the pellet for free drug content. Quantify TPA concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column, mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min, and detection at 254 nm. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 [1].

For drug loading capacity, lyophilize a known volume of nanoemulsion and extract the drug using a suitable solvent. After filtration and concentration, quantify the drug content using the same HPLC method. Calculate drug loading as: DL% = (Weight of drug in nanoemulsion / Total weight of lyophilized nanoemulsion) × 100. This parameter is crucial for determining the appropriate dosage for in vivo studies [1].

In Vitro Release Kinetics

The release profile of TPA from the nanoemulsion should be evaluated using dialysis membrane method. Place 2 mL of nanoemulsion in a dialysis bag (molecular weight cutoff 12-14 kDa) and immerse in 200 mL of phosphate buffer saline (PBS, pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain the system at 37°C with constant stirring at 100 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours) and replace with fresh medium to maintain constant volume. Analyze the samples for TPA content using HPLC. The release kinetics should be evaluated by fitting the data to various mathematical models (zero-order, first-order, Higuchi, and Korsmeyer-Peppas) to understand the release mechanism [1].

Biological Activity Assessment

Cytotoxicity Evaluation

The safety profile of the TPA-loaded nanoemulsion must be evaluated using appropriate cell lines before proceeding to efficacy studies. The MTT assay provides a reliable method for assessing cell viability and proliferation after exposure to the formulation. For TPA nanoemulsion, L929 normal cell lines (areolar and adipose subcutaneous connective tissue of Mus musculus) are recommended as a model system. Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow attachment. Treat cells with various concentrations of blank nanoemulsion (without TPA), TPA-loaded nanoemulsion, and free TPA for 24-48 hours. After treatment, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Then, dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated controls. The TPA-loaded nanoemulsion should demonstrate high cell viability (approximately 92% at working concentrations), indicating minimal cytotoxicity [1].

Antidiabetic Activity Assessment

The antidiabetic potential of TPA-loaded nanoemulsion should be evaluated through enzyme inhibition assays targeting key carbohydrate-digesting enzymes. For α-glucosidase inhibition, prepare a reaction mixture containing 50 μL of enzyme solution (1 U/mL in 0.1 M phosphate buffer, pH 6.8) and 50 μL of sample at various concentrations. Pre-incubate at 37°C for 10 minutes, then add 50 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside substrate and incubate for another 30 minutes. Stop the reaction with 100 μL of 0.1 M Na₂CO₃ and measure absorbance at 405 nm. For α-amylase inhibition, mix 100 μL of sample with 100 μL of enzyme solution (0.5 mg/mL in 0.1 M phosphate buffer, pH 6.8) and pre-incubate at 37°C for 10 minutes. Add 100 μL of 1% starch solution and incubate for 15 minutes, then stop the reaction with 200 μL of dinitrosalicylic acid reagent. Heat the mixture in boiling water for 10 minutes, cool, dilute with distilled water, and measure absorbance at 540 nm. Calculate inhibition percentage using the formula: Inhibition % = (Abscontrol - Abssample) / Abscontrol × 100. The TPA-loaded nanoemulsion has demonstrated inhibition rates of 78.5% for α-glucosidase and 43.42% for α-amylase, indicating significant antidiabetic potential [1].

Antidiabetic Application and Efficacy

The therapeutic efficacy of TPA-loaded nanoemulsion for Type 2 Diabetes Mellitus management has been demonstrated through comprehensive in vitro studies. The formulation exhibits dual inhibition of carbohydrate-digesting enzymes, with significantly higher inhibition of α-glucosidase (78.5%) compared to α-amylase (43.42%). This preferential inhibition is particularly advantageous for diabetes management as it can reduce postprandial hyperglycemia with potentially fewer side effects than broad-spectrum α-amylase inhibitors. The slow and sustained release of TPA from the nanoemulsion over 48 hours ensures prolonged therapeutic effect, which could translate to reduced dosing frequency in clinical applications. The release kinetics follow the Higuchi model, indicating a diffusion-controlled release mechanism that is predictable and consistent [1].

The enhanced permeability offered by the nanoscale droplet size (124.8 nm) significantly improves the bioavailability of TPA, which otherwise faces challenges related to poor solubility and limited absorption. The lipid-based formulation further enhances absorption through lymphatic transport, potentially bypassing first-pass metabolism. For diabetes management, this nanoemulsion system represents a promising approach for oral delivery of poorly soluble antidiabetic compounds, offering the dual advantage of improved bioavailability and sustained release kinetics. The incorporation of olive oil as the lipid phase provides additional benefits due to its intrinsic health benefits, including anti-inflammatory properties and positive effects on lipid profiles, which are particularly relevant for diabetic patients who often present with comorbid dyslipidemia [1] [2].

The following diagram illustrates the antidiabetic mechanism of the TPA nanoemulsion:

G TPA TPA Nanoemulsion Oral Administration GI Gastrointestinal Tract TPA->GI Absorption Enhanced Absorption via Nanodroplets GI->Absorption SustainedRelease Sustained Release Over 48 Hours Absorption->SustainedRelease Enzymes Carbohydrate-Digesting Enzymes Inhibition Enzyme Inhibition Enzymes->Inhibition AlphaGlucosidase α-Glucosidase Inhibition: 78.5% Inhibition->AlphaGlucosidase AlphaAmylase α-Amylase Inhibition: 43.42% Inhibition->AlphaAmylase Glucose Reduced Glucose Absorption BG Blood Glucose Control Glucose->BG SustainedRelease->Enzymes AlphaGlucosidase->Glucose AlphaAmylase->Glucose

Stability and Storage Protocols

Stability Testing Parameters

The physical stability of TPA-loaded nanoemulsion should be evaluated through accelerated stability studies conducted according to ICH guidelines. Key parameters to monitor include particle size distribution, zeta potential, PDI, and drug content over time under different storage conditions (4°C, 25°C, and 40°C). Samples stored at 4°C typically demonstrate optimal stability with minimal changes in these parameters over 90 days. The creaming index should be determined by visual inspection and measurement of any phase separation in stored samples. Additionally, turbidity measurements at 600 nm can provide quantitative assessment of physical stability. The high zeta potential value of -46.0 mV indicates strong electrostatic repulsion between droplets, which contributes significantly to the physical stability by preventing aggregation and coalescence [1].

Chemical stability assessments should include monitoring of TPA degradation through regular HPLC analysis at predetermined time points. The formation of degradation products should be tracked using peak purity tests in HPLC chromatograms. The antioxidant properties of olive oil in the formulation contribute to protecting TPA from oxidative degradation. Additionally, the pH of the nanoemulsion should be monitored regularly as changes may indicate chemical instability. For long-term stability, lyophilization of the nanoemulsion can be considered with appropriate cryoprotectants such as trehalose or sucrose (5% w/v) to prevent droplet fusion during the freeze-drying process and subsequent reconstitution [1] [2].

Storage Recommendations and Shelf Life

Based on stability studies, the recommended storage condition for TPA-loaded nanoemulsion is 4°C in amber glass containers to protect from light and temperature fluctuations. Under these conditions, the formulation maintains its physicochemical properties for at least 90 days without significant changes. For transportation purposes, the nanoemulsion can tolerate short-term exposure (up to 7 days) to room temperature without permanent destabilization. The freeze-thaw stability should be assessed by subjecting the nanoemulsion to three cycles of freezing (-20°C for 24 hours) and thawing (room temperature for 24 hours). Stable formulations will return to their original appearance and particle size distribution after gentle mixing. The shelf life of the nanoemulsion can be extrapolated from accelerated stability studies, with preliminary data suggesting stability for at least 6 months when stored under recommended conditions [1].

Conclusion and Future Perspectives

The encapsulation of this compound in olive oil/Tween 80 nanoemulsion represents a significant advancement in the delivery of plant-derived antidiabetic compounds. The optimized formulation demonstrates excellent physicochemical properties, high encapsulation efficiency, sustained release kinetics, and significant enzyme inhibition activity relevant to diabetes management. The application of Quality by Design principles in the development process ensures robustness and reproducibility of the formulation. Future research directions should include comprehensive in vivo efficacy studies in diabetic animal models, scale-up feasibility assessments for industrial production, and investigation of synergistic effects with other antidiabetic agents. This nanoemulsion system holds considerable promise as a therapeutic approach for Type 2 Diabetes Mellitus and exemplifies the potential of nanocarrier systems to enhance the efficacy of natural bioactive compounds [1].

References

Application Notes and Protocol: α-Glucosidase Inhibition Assay of 2,4,6-Triphenylaniline (TPA) Nanoemulsion for Type 2 Diabetes Mellitus Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by postprandial hyperglycemia (high blood sugar after meals). One therapeutic strategy involves inhibiting carbohydrate-digesting enzymes like α-glucosidase, which is responsible for the final step of carbohydrate digestion in the small intestine. 2,4,6-Triphenylaniline (TPA), a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis, has demonstrated significant in vitro antidiabetic activity. To enhance its stability and permeability, TPA was encapsulated in a nanoemulsion (NE) delivery system. This document details the formulation, protocol, and results of the α-glucosidase inhibition assay for TPA-loaded nanoemulsion [1].

Experimental Findings and Data Summary

Nanoemulsion Formulation and Characterization

The TPA was successfully encapsulated in a nanoemulsion optimized using Response Surface Methodology (RSM). An optimized ratio of olive oil (oil phase) and Tween 80 (surfactant) at 2:1 yielded the following characteristics [1]:

Table 1: Characteristics of the Optimized TPA-Loaded Nanoemulsion

Parameter Result
Hydrodynamic Diameter (Particle Size) 124.8 nm
ζ Potential (Surface Charge) -46.0 mV
Polydispersity Index (PDI) 0.396
Encapsulation Efficiency 95.93%
In Vitro Release Profile Sustained release over 48 hours
Release Kinetics Model Higuchi model (Fickian diffusion)
Cytotoxicity (MTT Assay on L929 cells) 92% cell viability (non-toxic)

The highly negative zeta potential indicates excellent physical stability, preventing aggregation of nanoparticles. The high encapsulation efficiency and sustained release profile make this formulation highly suitable for therapeutic applications [1].

Biological Activity Summary

The inhibitory activity of the TPA-loaded nanoemulsion against key enzymes involved in carbohydrate digestion is summarized below.

Table 2: Inhibitory Activity of TPA-Loaded Nanoemulsion

Assay Inhibition Percentage Notes
α-Glucosidase Inhibition 78.5% Significant activity
α-Amylase Inhibition 43.42% Moderate activity

The data demonstrates that TPA-loaded NE is a potent and specific α-glucosidase inhibitor. Its stronger inhibition of α-glucosidase compared to α-amylase is a desirable trait, as it may lead to fewer gastrointestinal side effects (e.g., flatulence and diarrhea) associated with undigested carbohydrates reaching the large intestine [1] [2].

Detailed Experimental Protocols

α-Glucosidase Inhibitory Assay Protocol

The following is a standardized protocol for determining α-glucosidase inhibitory activity, compiled from methodologies used in recent scientific literature [3] [4].

3.1.1. Principle

The assay measures the ability of a test compound to inhibit the α-glucosidase enzyme. This enzyme hydrolyzes the synthetic substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a yellow-colored compound. The intensity of the yellow color, measured spectrophotometrically, is proportional to the enzyme activity. Inhibition of the enzyme reduces the release of pNP and the resulting color intensity [3].

3.1.2. Reagents and Materials
  • Enzyme Solution: α-Glucosidase (0.5 - 1 U/mL) in 0.1 M phosphate buffer (pH 6.8) [3] [4].
  • Substrate Solution: 5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer [3] [4].
  • Test Sample: TPA-loaded nanoemulsion, dissolved or diluted in 1% DMSO/aqueous solution [1] [4].
  • Positive Control: Acarbose (a known α-glucosidase inhibitor drug) [2] [3].
  • Buffer: 100 mM Phosphate Buffer, pH 6.8 [3].
  • Stop Solution: 0.1 M or 0.2 M Sodium Carbonate (Na₂CO₃) solution [3] [4].
  • Equipment: Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm, water bath or incubator at 37°C [3] [4].
3.1.3. Step-by-Step Procedure
  • Preparation: Pre-incubate all reagents and samples at 37°C.
  • Reaction Mixture Setup:
    • In a test tube or well, mix:
      • 120 µL of 0.1 M Phosphate Buffer (pH 6.8)
      • 80 µL of the test sample (TPA-NE) at the desired concentration.
      • 100 µL of α-Glucosidase solution (0.5 U/mL).
    • For the control, replace the test sample with buffer or solvent.
    • For the blank, replace both the test sample and enzyme with buffer [3] [4].
  • First Incubation: Incubate the reaction mixture at 37°C for 15 minutes [3] [4].
  • Initiate Reaction: Add 100 µL of 5 mM pNPG solution to each tube to start the enzymatic reaction [3] [4].
  • Second Incubation: Incubate again at 37°C for 20 minutes to allow the reaction to proceed [3] [4].
  • Terminate Reaction: Stop the reaction by adding 100 µL of 0.2 M Sodium Carbonate (Na₂CO₃) solution [3] [4].
  • Absorbance Measurement: Measure the absorbance of the resulting solution at 405 nm using a microplate reader or spectrophotometer [3] [4].
3.1.4. Data Analysis and Calculation

The percentage inhibition of α-glucosidase is calculated using the following formula [3] [4]: α-Glucosidase Inhibitory Activity (%) = [(A_control - A_sample) / A_control] × 100

Where:

  • A_control is the absorbance of the control (with enzyme, without inhibitor).
  • A_sample is the absorbance of the test sample (with enzyme and inhibitor).

The IC₅₀ value (concentration required to inhibit 50% of enzyme activity) can be determined by plotting the inhibition percentage against a range of sample concentrations and analyzing the dose-response curve [2].

Workflow Visualization

The following diagram visualizes the key stages of the experimental process for developing and testing the TPA nanoemulsion.

G Start Start: TPA Isolation A Nanoemulsion Formulation (Olive Oil : Tween 80 = 2:1) Start->A B Optimization via RSM A->B C Characterization: Particle Size, PDI, Zeta Potential B->C D In Vitro Assays C->D E1 α-Glucosidase Inhibition Assay D->E1 E2 Cytotoxicity (MTT) Assay D->E2 F Data Analysis & Modeling E1->F E2->F End Conclusion: Potential Therapeutic F->End

Application in Drug Development

The development of TPA as a nanoemulsion presents a promising natural alternative or complementary therapy for managing Type 2 Diabetes. The sustained release from the nanoformulation can potentially prolong the therapeutic effect, allowing for less frequent dosing. Its high specificity for α-glucosidase over α-amylase suggests it may cause fewer digestive side effects compared to current drugs like acarbose [1] [2]. Furthermore, the nontoxic profile on normal cell lines (92% viability in L929 cells) indicates a favorable safety window for further development [1]. The formulation strategy can be applied to other poorly soluble antidiabetic compounds to enhance their bioavailability and efficacy.

Conclusion

The this compound-loaded nanoemulsion, formulated with an optimal 2:1 ratio of olive oil and Tween 80, demonstrates significant in vitro anti-diabetic potential through potent α-glucosidase inhibitory activity (78.5% inhibition). The provided detailed protocol allows for the standardized evaluation of its efficacy. The results position TPA nanoemulsion as a strong candidate for further in vivo studies and preclinical development as a novel therapeutic agent for Type 2 Diabetes Mellitus.

References

2,4,6-triphenylaniline α-amylase inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on 2,4,6-Triphenylaniline (TPA)

The key findings from the literature regarding TPA and its α-amylase inhibitory activity are summarized in the table below.

Aspect Details
Source Isolated from endophytic fungi Alternaria longipes strain VITN14G of the mangrove plant Avicennia officinalis [1].
Reported Activity Exhibits satisfactory in vitro antidiabetic activity for Type 2 Diabetes Mellitus (T2DM) [1].
Formulation Encapsulated in a nanoemulsion to overcome stability and permeability issues[ citation:4].
Inhibition Rate The α-amylase inhibition rate of the TPA-loaded nanoemulsion was found to be 43.42% [1].
α-Glucosidase Inhibition The inhibition rate for α-glucosidase was reported to be 78.5% [1].

Important Limitations and Missing Information

It is crucial to note the following limitations in the available data:

  • No Detailed Protocol: The source article does not describe the specific experimental protocol, such as reagent concentrations, buffer conditions, incubation times, or the method used to measure enzyme activity (e.g., DNS assay) [1].
  • IC₅₀ Value Not Reported: The study reports a percentage inhibition at an unspecified concentration of TPA. The half-maximal inhibitory concentration (IC₅₀), a standard metric for potency, is not provided.
  • Single Data Point: The information is based on one published study, and the data for the crude (non-formulated) TPA compound is not fully detailed.

Experimental Workflow for α-Amylase Inhibition

The following diagram outlines a generalized, high-level workflow for conducting an α-amylase inhibition assay. You would need to optimize the specific conditions (concentrations, timing) based on your compound and experimental goals.

workflow cluster_notes Key Considerations Start Prepare Stock Solution of TPA A Pre-incubate α-Amylase with TPA Start->A B Initiate Reaction by Adding Starch Solution A->B Note1 Use a positive control (e.g., Acarbose) and a negative control (e.g., DMSO) A->Note1 Note2 Test a range of TPA concentrations to generate data for IC₅₀ calculation A->Note2 C Incubate at 37°C for Fixed Time B->C D Stop Reaction (e.g., with DNS reagent) C->D E Measure Absorbance (540 nm for DNS) D->E F Calculate % Inhibition and IC₅₀ E->F

Suggested Research and Next Steps

Given the scarcity of detailed information on TPA, here are some suggestions for your research:

  • Consult the Primary Literature: I strongly recommend you obtain the full text of the key source article for any methodological details that may not be in the abstract: > "this compound nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus." J Cell Physiol. 2019 Dec;234(12):22505-22516. doi: 10.1002/jcp.28814. [1]
  • Adapt a Standard Protocol: In the absence of a specific protocol, you can adapt a well-established and cited general method for α-amylase inhibition assays. The methods described in other search results, such as the DNS assay used for garlic and onion oils, can serve as a robust template [2].
  • Investigate the Nanoemulsion: The study highlights that TPA was formulated into a nanoemulsion. Research into nanoemulsion preparation, characterization (particle size, PDI, zeta potential), and how to incorporate it into bioactivity assays will be crucial if you plan to replicate the reported formulation [1].

References

2,4,6-triphenylaniline sustained release kinetics Higuchi model

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of TPA-Loaded Nanoemulsion

The table below summarizes the key characteristics and performance data of the optimized 2,4,6-Triphenylaniline (TPA) nanoemulsion as reported in the foundational study [1].

Table 1: Formulation Characteristics and In Vitro Performance of TPA-Loaded Nanoemulsion

Attribute Value / Result Measurement / Significance
Source of TPA Endophytic fungi (Alternaria longipes) from mangrove plant Avicennia officinalis Natural product origin [1]
Formulation Type Oil-in-water Nanoemulsion For enhanced stability and permeability [1]
Optimized Excipient Ratio Olive Oil : Tween 80 (2:1) Determined via Response Surface Methodology (RSM) [1]
Particle Size 124.8 nm Hydrodynamic diameter [1]
Surface Charge (ζ potential) -46.0 mV Indicates strong physical stability [1]
Polydispersity Index (PDI) 0.396 Suggests a moderately narrow size distribution [1]
Encapsulation Efficiency 95.93% High loading capacity of the formulation [1]
In Vitro Cell Viability 92% (L929 mouse connective tissue cells) Demonstrates non-toxicity in normal cell lines [1]
Drug Release Kinetics Sustained release over 48 hours Fickian diffusion; best fit to Higuchi model [1]
α-Glucosidase Inhibition 78.5% Potent antidiabetic activity [1]
α-Amylase Inhibition 43.42% Significant antidiabetic activity [1]

Release Kinetics and the Higuchi Model

The sustained release of TPA from the nanoemulsion was found to follow the Higuchi model [1]. The following table places this model in the context of other common models used in pharmaceutical sciences.

Table 2: Key Mathematical Models for Drug Release Kinetics

Model Name Type Underlying Principle Common Application in Drug Delivery
Higuchi Model Semi-empirical Describes drug release from a matrix system as a square root of time-dependent process based on Fickian diffusion [2] [3]. Controlled-release systems, matrix tablets, and transdermal films [3].
Zero-Order Model Empirical Drug is released at a constant rate over time, independent of its concentration [3]. Ideal for systems designed to provide a steady release of drug over an extended period (e.g., osmotic pumps) [3].
First-Order Model Empirical The release rate is concentration-dependent; the system releases a constant fraction of drug per unit time [3]. Reservoir-type systems and some matrix systems [3].
Korsmeyer-Peppas Model Semi-empirical A power-law equation used to identify the mechanism of drug release (e.g., Fickian diffusion, polymer relaxation) for polymeric systems [3]. Often applied to the first 60% of drug release data from swellable polymeric matrix tablets [3].

Detailed Experimental Protocol: TPA Nanoemulsion Formulation & Characterization

This protocol details the methodology for the preparation, optimization, and in vitro evaluation of the TPA-loaded nanoemulsion based on the published study [1].

I. Materials
  • Active Pharmaceutical Ingredient (API): this compound (TPA).
  • Oil Phase: Olive oil.
  • Surfactant: Tween 80.
  • Aqueous Phase: Deionized water or phosphate buffer.
  • Cells: L929 mouse fibroblast cell line (for cytotoxicity).
  • Reagents: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), α-glucosidase and α-amylase enzyme solutions, and their respective substrates.
II. Equipment
  • Ultrasonicator or high-pressure homogenizer.
  • Dynamic Light Scattering (DLS) instrument for particle size, PDI, and zeta potential.
  • HPLC system or UV-Vis Spectrophotometer for drug quantification.
  • Dialysis tubing (appropriate molecular weight cut-off).
  • Cell culture incubator and microplate reader.
III. Step-by-Step Procedure

Step 1: Preparation of TPA-Loaded Nanoemulsion

  • Oil Phase Preparation: Weigh TPA and dissolve it in olive oil. Heat gently if necessary to ensure complete dissolution.
  • Aqueous Phase Preparation: Dissolve Tween 80 in the aqueous phase (e.g., deionized water) with continuous stirring.
  • Coarse Emulsion Formation: Slowly add the oil phase into the aqueous phase under continuous magnetic stirring (e.g., 1000 rpm for 10-15 minutes).
  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using a probe ultrasonicator (e.g., 100-150 W amplitude for 5-10 minutes, with pulse cycles to prevent overheating) or a high-pressure homogenizer.

Step 2: Optimization using Response Surface Methodology (RSM)

  • Design of Experiments (DoE): Utilize an RSM design (e.g., Central Composite Design) to optimize critical formulation variables. The independent variables are typically the ratio of Olive Oil to Tween 80 and the total surfactant concentration.
  • Define Responses: The dependent variables (responses) to be optimized are Particle Size, Zeta Potential, and Polydispersity Index (PDI).
  • Statistical Analysis: Prepare multiple batches as per the experimental design. Characterize each batch for the defined responses. Use statistical software to generate a model and identify the optimal formulation composition that minimizes particle size and PDI while maximizing zeta potential.

Step 3: Physicochemical Characterization

  • Particle Size, PDI, and Zeta Potential: Dilute the optimized nanoemulsion with deionized water (1:100 v/v) and analyze using a DLS instrument at 25°C.
  • Encapsulation Efficiency (EE):
    • Separate the unencapsulated (free) TPA from the nanoemulsion using a technique like ultracentrifugation (e.g., 20,000 rpm for 1 hour at 4°C) or membrane filtration.
    • Analyze the supernatant/filtrate for free TPA content using a validated HPLC or UV-Vis method.
    • Calculate EE using the formula: EE (%) = [(Total TPA added - Free TPA) / Total TPA added] × 100

Step 4: In Vitro Drug Release and Kinetics Modeling

  • Setup: Place a known volume of the TPA nanoemulsion in a dialysis bag, sealed at both ends.
  • Release Medium: Immerse the dialysis bag in a vessel containing a suitable release medium (e.g., phosphate buffer saline, pH 7.4) maintained at 37±0.5°C with continuous stirring.
  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 36, 48 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh pre-warmed medium to maintain sink conditions.
  • Analysis: Quantify the amount of TPA released in each sample using HPLC/UV-Vis.
  • Kinetic Modeling: Fit the cumulative drug release data versus time to various mathematical models (Higuchi, Zero-order, First-order, Korsmeyer-Peppas). The model with the highest correlation coefficient (R²) and the lowest error metrics is considered the best fit.

Step 5: In Vitro Biological Activity

  • Cytotoxicity (MTT Assay):
    • Culture L929 cells in a 96-well plate.
    • Treat the cells with various concentrations of the blank (placebo) nanoemulsion and TPA-loaded nanoemulsion.
    • After incubation, add MTT solution to each well and incubate further.
    • Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm.
    • Calculate cell viability as a percentage relative to untreated control cells.
  • Antidiabetic Activity (Enzyme Inhibition Assay):
    • Incubate α-glucosidase or α-amylase enzyme with the TPA-loaded nanoemulsion and the respective substrate under physiological conditions (pH 6.8-7.0, 37°C).
    • Measure the rate of product formation spectrophotometrically.
    • Calculate the percentage of enzyme inhibition by comparing the reaction rates with and without the nanoemulsion.

Experimental Workflow for TPA Nanoemulsion Development

The following diagram, generated using Graphviz, illustrates the logical flow of the entire experimental process, from formulation to characterization.

G cluster_prep Formulation & Optimization cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation Start Start: TPA Nanoemulsion Development Step1 Prepare coarse emulsion (Olive oil, Tween 80, TPA, Water) Start->Step1 Step2 Form nanoemulsion via high-energy homogenization Step1->Step2 Step3 Optimize using RSM (Variables: Oil:Surfactant Ratio) Step2->Step3 Step4 Characterize particle size, PDI, and Zeta Potential Step3->Step4 Step5 Determine Encapsulation Efficiency Step4->Step5 Step6 Conduct in vitro drug release study Step5->Step6 Step7 Model release data to kinetic models (e.g., Higuchi) Step6->Step7 Step8 Perform MTT assay on L929 cell line Step7->Step8 Step9 Evaluate α-glucosidase and α-amylase inhibition Step8->Step9 Confirm non-toxicity End End: Optimized and Evaluated Formulation Step9->End

Diagram Title: TPA Nanoemulsion Development Workflow

Critical Notes for Application

  • Critical Quality Attributes (CQAs): The particle size, surface charge, and PDI are CQAs that directly influence the stability, drug release profile, and biological performance of the nanoemulsion. They must be tightly controlled.
  • Release Mechanism: The finding that the release follows the Higuchi model via Fickian diffusion suggests that the TPA is released primarily by a passive concentration-gradient-driven process through the nanoemulsion matrix [1] [2].
  • Model Selection: While the Higuchi model was the best fit for TPA, it is essential to fit experimental data to multiple models for a robust analysis of the release mechanism [3]. The Korsmeyer-Peppas model can provide further insight into the specific type of diffusion.

References

2,4,6-triphenylaniline in molybdenum oxoimido complex synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Synthesis of [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)]

This document details the synthesis, characterization, and handling of an oxoimido complex of molybdenum, which is relevant for researchers in inorganic coordination chemistry and catalysis.

Introduction

The molybdenum oxoimido complex [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)] is a coordination compound featuring a sterically bulky 2,4,6-triphenylphenylimide ligand. Its structure is characterized by a distorted octahedral geometry with cis-oxo and imido groups, making it a compound of interest for studying metal-ligand multiple bonds and steric effects [1].

Properties of Key Reagent: 2,4,6-Triphenylaniline

The organic precursor, this compound (TPA), is critical for introducing the imido ligand. Its steric profile dictates the solid-state structure of the resulting complex.

  • Chemical Formula: C₂₄H₁₉N
  • Molar Mass: 321.40 g/mol [2]
  • Appearance: Powder [3]
  • Melting Point: 122-125 °C (literature value) [3]
  • Structural Note: In its crystalline form, the amine group does not participate in intermolecular hydrogen bonding due to the steric bulk of the two ortho-positioned phenyl rings [2].
Synthetic Protocol for [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)]

Reaction Scheme: Na₂MoO₄ + this compound -(SiMe₃Cl, NEt₃, 1,2-dimethoxyethane (dme))→ [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)]

Detailed Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine sodium molybdate (Na₂MoO₄), this compound, and 1,2-dimethoxyethane (dme) as the solvent [1].
  • Additives: Introduce chlorotrimethylsilane (SiMe₃Cl) and triethylamine (NEt₃) to the reaction mixture. The exact molar ratios are not specified in the available literature but are presumed to be stoichiometric [1].
  • Reaction Execution: Allow the reaction to proceed under conditions and for a duration typical for such transformations (specific details like temperature and time are not provided in the available source) [1].
  • Product Isolation: The complex [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)] is formed as the product, presumably after workup and purification [1].
Characterization and Key Structural Data

The complex has been unequivocally characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry [1].

Table 1: Key Crystallographic Bond Lengths [1]

Bond Length (Å) Description
Mo–N(_{imido}) 1.756(7) Consistent with a four-electron donor imido ligand
Mo–O(_{oxo}) 1.700(6) Consistent with a two-electron donor oxo ligand

Table 2: Key Crystallographic Bond Angle [1]

Angle Value (°) Implication
Mo–N–C 172.2(7) Indicates a nearly linear imido group, bending towards one side of the molecule

Structural Insights:

  • The dme ligand is coordinated to the molybdenum center via its oxygen atoms, with one oxygen trans to the oxo ligand and the other trans to the imido ligand [1].
  • The two chloride ligands are mutually trans to each other [1].
  • The steric bulk of the 2,4,6-triphenylphenylimide ligand influences the orientation of the phenyl rings to minimize interactions with other ligands, leading to distortions in the coordinated dme ligand [1].
Safety and Handling
  • This compound: Classified with warning signals. It is a combustible solid and may cause skin irritation, serious eye irritation, and respiratory irritation (Target organ: Respiratory system). Personal protective equipment (PPE) including a dust mask type N95 (US), eyeshields, and gloves is recommended [3].
Current Context in Molybdenum Coordination Chemistry

While the specific oxoimido complex is from 1996, research into molybdenum(V) coordination chemistry remains active. Recent studies continue to explore the robust {Moᴠ₂O₄}²⁺ core with various N,O-donor ligands, highlighting the enduring interest in molybdenum's versatile coordination modes and its relevance for developing new metal-organic materials [4].

Experimental Workflow for Complex Synthesis

Below is a workflow diagram summarizing the key stages of the synthesis protocol.

Start Start Reaction Setup Combine Combine in DME solvent: • Na₂MoO₄ • this compound Start->Combine Add Add Reagents: • SiMe₃Cl • NEt₃ Combine->Add Execute Execute Reaction Add->Execute Isolate Isolate Product: [MoCl₂(NC₆H₂Ph₃)O(dme)] Execute->Isolate

Key Considerations for Researchers

  • Steric Influence: The non-planar, bulky structure of this compound prevents classical hydrogen bonding and dictates the spatial arrangement around the molybdenum center, which is a critical feature of this complex [1] [2].
  • Safety First: Always adhere to laboratory safety protocols. Given the irritant properties of the aniline precursor, handling within a fume hood with appropriate PPE is essential [3].
  • Modern Context: This synthetic methodology contributes to the broader field of high-valent molybdenum chemistry, which includes ongoing investigations into dinuclear molybdenum(V) complexes with {Mo₂O₄}²⁺ cores [4].

References

2,4,6-triphenylaniline as endophytic fungi metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Source and Identification

2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G, found in the mangrove plant Avicennia officinalis [1] [2]. Initial isolation involves standard procedures for working with endophytic fungi.

Protocol 1.1: Isolation of TPA from Endophytic Fungi

Workflow Overview:

G A 1. Fungal Isolation B 2. Fermentation A->B C 3. Extraction B->C D 4. Metabolite Separation C->D E 5. TPA Identification D->E

Detailed Steps:

  • Fungal Isolation:

    • Collect fresh, healthy tissues (e.g., leaves, stems) from the host plant Avicennia officinalis.
    • Surface-sterilize the tissues sequentially with 70% ethanol (1 min), 2% sodium hypochlorite (3 min), and multiple rinses with sterile distilled water [3].
    • Aseptically place the tissue segments on Potato Dextrose Agar (PDA) plates and incubate at 25-30°C for 3-7 days.
    • Subculture the emerging hyphal tips to obtain pure cultures of Alternaria longipes VITN14G.
  • Scale-up Fermentation:

    • Inoculate the pure fungal culture into a suitable liquid medium (e.g., Potato Dextrose Broth or a defined production medium) and incubate under agitation (e.g., 120-150 rpm) at 25-28°C for 14-21 days to promote secondary metabolite production.
  • Metabolite Extraction:

    • Separate the fungal mycelia from the culture broth by filtration or centrifugation.
    • Extract the broth supernatant with an equal volume of ethyl acetate, repeated three times.
    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
  • Separation and Purification:

    • Re-dissolve the crude extract in a minimal amount of methanol.
    • Subject the dissolved extract to separation techniques such as column chromatography (e.g., silica gel column) with a gradient of solvents (e.g., hexane/ethyl acetate) of increasing polarity.
    • Monitor fractions by Thin-Layer Chromatography (TLC). Combine fractions containing TPA and further purify using semi-preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain pure TPA.

Characterization and Formulation

TPA faces challenges related to stability and permeability. A nanoemulsion (NE) drug delivery system has been successfully developed to overcome these limitations [1].

Protocol 2.1: Nanoemulsion Formulation and Optimization

Objective: To develop a stable TPA-loaded nanoemulsion using Response Surface Methodology (RSM) for optimization.

Materials:

  • TPA (purified)
  • Olive oil (lipid phase)
  • Tween 80 (surfactant)
  • Water (aqueous phase)

Method:

  • Preparation: Use a spontaneous emulsification method. Dissolve TPA in a mixture of olive oil and Tween 80 (optimized ratio of 2:1). This oil phase is then titrated dropwise into the aqueous phase under continuous magnetic stirring.
  • Optimization with RSM: Design an experiment (e.g., Central Composite Design) to optimize critical formulation parameters. The independent variables are typically the concentrations of oil and surfactant. The dependent response variables to be measured and optimized are:
    • Particle Size (Hydrodynamic diameter): Measured by Dynamic Light Scattering (DLS).
    • Surface Charge (Zeta potential (ζ)): Measured by Laser Doppler Micro-electrophoresis.
    • Polydispersity Index (PDI): Measured by DLS, indicating the width of the particle size distribution.

Table 1: Optimized Characteristics of TPA-loaded Nanoemulsion [1]

Parameter Result
Particle Size 124.8 nm
Zeta Potential -46.0 mV
Polydispersity Index (PDI) 0.396
Encapsulation Efficiency 95.93%

A high negative zeta potential (below -30 mV) indicates good physical stability by preventing particle aggregation due to strong electrostatic repulsion. The high encapsulation efficiency ensures most of the drug is successfully loaded.

Bioactivity and Antidiabetic Assessment

TPA exhibits its antidiabetic effect primarily through the inhibition of carbohydrate-hydrolyzing enzymes.

Protocol 3.1: In Vitro Antidiabetic Activity Evaluation

Objective: To evaluate the inhibitory activity of TPA and TPA-NE against α-glucosidase and α-amylase.

Materials:

  • TPA solution and TPA-NE dispersion (in buffer or DMSO)
  • α-Glucosidase enzyme (from Saccharomyces cerevisiae)
  • α-Amylase enzyme (from porcine pancreas)
  • Substrates: p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase), potato starch (for α-amylase)
  • Dinitrosalicylic acid (DNS) reagent (for α-amylase)
  • Sodium carbonate solution (for α-glucosidase)
  • Phosphate buffer (pH 6.8)
  • Microplate reader or spectrophotometer

Method for α-Glucosidase Inhibition [1] [4]:

  • Pre-incubate the enzyme (0.2 U/mL) with different concentrations of TPA or TPA-NE in phosphate buffer (pH 6.8) at 37°C for 10 minutes.
  • Initiate the reaction by adding the substrate, p-Nitrophenyl-α-D-glucopyranoside (5 mM).
  • Incubate the mixture at 37°C for 30 minutes and stop the reaction by adding Na₂CO₃ (100 μL).
  • Measure the amount of p-nitrophenol released at 405 nm.
  • Calculate the percentage inhibition and the IC₅₀ value (concentration that inhibits 50% of enzyme activity).

Method for α-Amylase Inhibition [1] [4]:

  • Pre-incubate the enzyme (0.5 mg/mL) with different concentrations of TPA or TPA-NE in phosphate buffer (pH 6.8) at 37°C for 10 minutes.
  • Add 1% potato starch solution and incubate further for 10 minutes.
  • Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath for 5 minutes.
  • Cool the mixture and measure the absorbance at 540 nm.
  • Calculate the percentage inhibition and the IC₅₀ value.

Table 2: In Vitro Antidiabetic Activity of TPA-loaded Nanoemulsion [1]

Assay Inhibition (%) by TPA-NE Reported IC₅₀ for Bioactive Fraction from C. angustifolia [4]
α-Glucosidase Inhibition 78.5% 4.9 ± 0.07 µM
α-Amylase Inhibition 43.42% 2.75 ± 0.09 µM

The sustained release from the nanoemulsion, which followed the Higuchi model via Fickian diffusion over 48 hours, contributes to this prolonged efficacy [1].

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

Objective: To ensure the safety of TPA and its formulation on normal cell lines.

Materials: L929 normal cell lines (mouse subcutaneous connective tissue), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), MTT reagent, DMSO, CO₂ incubator, microplate reader.

Method [1]:

  • Seed L929 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours for adherence.
  • Treat the cells with various concentrations of TPA, TPA-NE, and blank NE for 24-48 hours.
  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
  • Measure the absorbance at 570 nm. Calculate the cell viability percentage relative to the untreated control.

Result: TPA-loaded NE showed no toxic effects on L929 cells, with a high viable cell percentage of 92% [1], confirming its biocompatibility for therapeutic application.

Summary and Research Applications

This document outlines standardized protocols for working with the endophytic metabolite this compound. The key findings demonstrate that TPA, particularly when formulated as a stable nanoemulsion, is a safe and effective inhibitor of key enzymes involved in Type 2 Diabetes Mellitus (T2DM). The provided methodologies for isolation, formulation, and bioactivity testing offer a robust framework for further preclinical investigation.

Future research should focus on:

  • Elucidating the full molecular mechanism of action, including its effect on signaling pathways like AMPK/PKA [4].
  • Conducting comprehensive in vivo studies in diabetic animal models to validate efficacy and pharmacokinetics.
  • Exploring the full biosynthetic potential of the host endophyte and other related fungi for novel drug leads [5] [6].

References

2,4,6-triphenylaniline MTT assay cytotoxicity L929 cell lines

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Protocol for Cytotoxicity Testing on L929 Cells

This protocol outlines the steps to evaluate the cytotoxicity of a test substance, such as 2,4,6-triphenylaniline, using the MTT assay on L929 mouse fibroblast cells, in accordance with ISO 10993-5 standards [1] [2].

1. Principle The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. A decrease in metabolic activity, indicating cytotoxicity, results in less formazan production and a lower measured absorbance [2] [3].

2. Reagents and Materials

  • Cell Line: L929 mouse fibroblast cells (ATCC CCL-1) [2] [4].
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [1] [3].
  • Test Substance: this compound.
  • MTT Reagent: MTT powder dissolved in PBS to a concentration of 5 mg/mL. Filter sterilize and protect from light [3].
  • Solubilization Solution: Dimethyl sulfoxide (DMSO) [3].
  • Controls:
    • Negative Control: Culture medium alone, or a known non-cytotoxic material like high-density polyethylene (HDP) extract [1] [2].
    • Positive Control: 5% Phenol solution, or latex extract [1] [2].
  • Equipment: CO₂ incubator, biosafety cabinet, inverted microscope, microplate reader, 96-well cell culture plates.

3. Experimental Workflow The procedure involves preparing the cells and test sample, treating the cells, and then quantifying their metabolic activity.

workflow cluster_main MTT Assay Workflow Start Start Experiment Prep Prepare L929 Cell Culture (Grow in DMEM/MEM with 10% FBS) Start->Prep Seed Seed 96-well Plate (~10,000 cells/well) Prep->Seed Treat Treat Cells with Test Substance Extracts Seed->Treat Incubate Incubate Plate (24-72 h, 37°C, 5% CO₂) Treat->Incubate AddMTT Add MTT Reagent (5 mg/mL) Incubate->AddMTT Incubate2 Incubate Plate (4 h, 37°C, 5% CO₂) AddMTT->Incubate2 Solubilize Solubilize Formazan (Add DMSO) Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data & Calculate Cell Viability % Measure->Analyze End End Analyze->End

4. Detailed Procedure

  • Cell Seeding: Harvest L929 cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment [1] [3].
  • Treatment with Test Substance:
    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the culture medium is non-cytotoxic (typically ≤0.5-1%). Further dilute the stock in culture medium to create a series of test concentrations [3].
    • Exposure: After 24 hours, carefully remove the culture medium from the pre-seeded plate and replace it with 100 µL of the different test substance concentrations. Include negative and positive control wells. Each concentration and control should be tested in at least triplicate [3].
    • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere [1] [2].
  • MTT Assay and Measurement:
    • After the exposure period, add 10 µL of MTT solution (5 mg/mL) directly to each well.
    • Return the plate to the incubator for 2-4 hours. Protect the plate from light during this incubation [2] [3].
    • Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formed formazan crystals. Gently shake the plate to ensure complete dissolution [3].
    • Measure the absorbance of each well at a wavelength of 570 nm, using a reference wavelength of 650 nm to subtract background noise [2].

5. Data Analysis and Acceptance Criteria Calculate the percentage of cell viability for each test concentration using the formula: Cell Viability (%) = (Mean Absorbance of Test Group / Mean Absorbance of Negative Control Group) × 100

According to ISO 10993-5, a reduction in cell viability to below 70% of the control value is considered a cytotoxic effect [1] [2]. You can use this data to calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism [3].

Key Experimental Parameters for MTT Assay

The table below summarizes critical parameters to consider when designing your experiment, based on protocols from the search results.

Parameter Specification Reference
Cell Line L929 mouse fibroblast cells [1] [2] [4]
Seeding Density ~1 x 10⁴ cells/well (in a 96-well plate) [1] [3]
Exposure Duration 24 h, 48 h, or 72 h [1] [2]
MTT Incubation Time 2 to 4 hours [2] [3]
Absorbance Wavelength 570 nm (reference: 650 nm) [2]
Cytotoxicity Threshold <70% cell viability (vs. negative control) [1] [2]
Positive Control 5% Phenol solution, ZDEC, or latex extract [1] [2]
Negative Control Culture medium, solvent control, or HDP film [1] [2]

Application to Your Research

To evaluate This compound, you would integrate it into the protocol as the test substance. Given the lack of specific data, you will need to perform a concentration-range finding experiment. It is recommended to test a wide range of concentrations (e.g., from 1 µM to 100 µM or higher) to determine the IC₅₀ value accurately.

I hope this structured protocol provides a solid foundation for your research. Should you need to investigate the mechanisms of cytotoxicity further after obtaining initial MTT results, the search results also describe advanced methods like transcriptomics and proteomics that can be applied [4].

References

Application Notes and Protocols: Fickian Diffusion Release Mechanism of 2,4,6-Triphenylaniline Nanoemulsion for Diabetes Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis. This compound has demonstrated significant in vitro antidiabetic activity for Type 2 Diabetes Mellitus (T2DM) through its inhibition of α-glucosidase and α-amylase enzymes, key regulators of carbohydrate metabolism. The encapsulation of TPA within a nanoemulsion delivery system addresses several pharmaceutical challenges associated with this compound, including stability issues and permeability limitations, while simultaneously enhancing its therapeutic potential through controlled release kinetics. [1]

The release mechanism of pharmaceutical compounds from delivery systems plays a critical role in determining their therapeutic efficacy and safety profiles. Among various release mechanisms, Fickian diffusion represents a fundamental process where drug release is driven primarily by concentration gradients, following Fick's laws of diffusion. This release mechanism is characterized by a predictable, concentration-dependent release profile that enables researchers to design optimized delivery systems with precise control over drug release rates. Understanding and characterizing the Fickian diffusion mechanism in TPA nanoemulsions provides valuable insights for developing effective antidiabetic formulations with enhanced bioavailability and controlled release properties. [1] [2]

Theoretical Background

Fickian Diffusion Fundamentals

Fickian diffusion, also known as Case I diffusion, describes a drug release process where the rate of drug diffusion is much faster than the rate of polymer matrix relaxation. This mechanism occurs when the polymer relaxation time (tᵣ) is significantly greater than the characteristic solvent diffusion time (tḍ). In practical terms, this means that the drug release is primarily controlled by simple diffusion along concentration gradients rather than being influenced by matrix swelling or erosion processes. The Fickian diffusion mechanism results in a predictable release profile where the cumulative drug release is proportional to the square root of time, as described by the Higuchi model. This type of diffusion is particularly desirable in drug delivery systems as it enables more precise prediction and control of release kinetics. [2]

In the case of nanocarrier systems like nanoemulsions, Fickian diffusion typically involves the partition of drug molecules from the oil phase into the aqueous phase, followed by diffusion through the aqueous boundary layer. The diffusional properties are influenced by multiple factors including the physicochemical characteristics of the drug, the composition and viscosity of the nanoemulsion, the interfacial properties between oil and water phases, and the environmental conditions such as pH and temperature. For TPA nanoemulsions, the Fickian diffusion mechanism ensures consistent and predictable release patterns that can be optimized through formulation parameters. [1] [2]

Mathematical Models for Release Kinetics

Several mathematical models are employed to characterize drug release kinetics from delivery systems. These models help identify the underlying release mechanisms and predict drug release behavior under various conditions. The most relevant models for analyzing Fickian diffusion include:

  • Higuchi Model: This model describes drug release from an insoluble matrix as a diffusion process based on Fick's law, where the cumulative drug release is proportional to the square root of time. The equation is expressed as (Q_t = k_H \sqrt{t}), where (Q_t) is the cumulative amount of drug released at time (t), and (k_H) is the Higuchi dissolution constant. A linear relationship between cumulative release and √time indicates Fickian diffusion control. [3]

  • Korsmeyer-Peppas Model: This model is used to analyze drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. The model is expressed as (M_t/M_\infty = kt^n), where (M_t/M_\infty) is the fraction of drug released at time (t), (k) is a constant incorporating structural and geometric characteristics, and (n) is the release exponent indicating the drug release mechanism. For cylindrical structures, an (n) value of 0.45 corresponds to Fickian diffusion, while values between 0.45 and 0.89 indicate anomalous (non-Fickian) transport, 0.89 indicates Case-II transport, and greater than 0.89 indicates Super Case-II transport. [4]

  • Zero-Order Kinetics: This model describes systems where drug release occurs at a constant rate independent of concentration, represented by (Q_t = Q_0 + k_0t), where (Q_0) is the initial amount of drug, and (k_0) is the zero-order release constant. While desirable for maintaining constant drug levels, this mechanism is less common in nanoemulsion systems without additional rate-controlling elements. [3]

Table 1: Mathematical Models for Drug Release Kinetics Analysis

Model Equation Release Mechanism Indicated Key Parameters
Higuchi (Q_t = k_H \sqrt{t}) Fickian diffusion (k_H): Higuchi constant

| Korsmeyer-Peppas | (M_t/M_\infty = kt^n) | Fickian (n=0.45), Anomalous (0.45:="" (pharmaceutical="" (polysorbate="" (rsm)="" (tpa)="" (tween="" active="" analytical="" critical="" encapsulation="" equipment:="" experimental="" first-order="" oil="" particle="" polydispersity="" preparation="" response="" surfactant:="" zero-order="" zeta="" *alternaria="" +="" -="" 1.="" 10="" 100-150="" 1000="" 15,000="" this compound="" 2.="" 2.303)="" 2:1="" 3="" 3.="" 3.1="" 30="" 3:1)="" 40%="" 5="" 5-15="" 500="" 80="" 80)="" <-30="" <0.3="" [1]="" (\log="" (k_0):="" (k_1):="" (q_t="Q_0" a="" add="" amplitude="" analysis="" analytical="" and="" aqueous="" at="" attributes:="" balance,="" by="" case-ii="" central="" coarse="" composite="" compound:="" concentration="" concentration-dependent="" constant="" continuous="" design="" design:="" detector,="" dissolve="" distribution="" droplet="" dynamic="" efficiency:="" emulsion="" equipment="" experimental="" exponent="" first-order="" for="" formulation="" from="" grade)="" gradually="" high-speed="" homogenization="" homogenizer,="" homogenizing="" hotplate="" hplc="" in="" include:="" independent="" index="" indicating="" instrument="" instruments:="" isolated="" k_0t)="" k_1t="" light="" longipes*="" materials="" meter,="" methodology="" minutes="" minutes)="" mixing="" mixture="" mv="" n:="" nanoemulsion="" narrow="" nm="" of="" oil="" oil-surfactant="" olive="" optimal="" optimization="" optimize="" particle="" ph="" phase="" phase:="" physical="" potential:="" probe="" procedure="" process:="" protocols="" q_0="" q_t="\log" quality="" rate="" ratio="" reduce="" release="" room="" rpm="" scattering="" size="" size:="" slowly="" sonication="" sonicator,="" speed="" stability="" stabilize="" stirring="" strain="" subject="" surface="" surfactant="" system="" target="" temperature="" the="" time="" to="" tpa="" tpa-loaded="" tween="" utilize="" uv="" variables="" variables.="" vitn14g="" w="" w)="" while="" with="" zero-order="" |="">90% [1]

Characterization of TPA Nanoemulsion
Physicochemical Characterization
  • Particle Size and PDI Analysis:

    • Dilute the nanoemulsion 100-fold with distilled water
    • Measure particle size, size distribution, and PDI using dynamic light scattering (DLS)
    • Perform measurements in triplicate at 25°C with a detection angle of 90°
    • Acceptable ranges: Hydrodynamic diameter 124.8±5 nm, PDI 0.396±0.02 [1]
  • Zeta Potential Measurement:

    • Dilute nanoemulsion with 10 mM NaCl solution
    • Measure zeta potential using electrophoretic light scattering
    • Target value: -46.0±2 mV indicating good electrostatic stability [1]
  • Encapsulation Efficiency (EE) Determination:

    • Separate unencapsulated TPA using ultracentrifugation at 25,000 rpm for 45 minutes
    • Analyze TPA content in the supernatant using HPLC at λmax=254 nm
    • Calculate EE% = (Total TPA - Free TPA) / Total TPA × 100
    • Target EE% >95% [1]
  • Morphological Analysis:

    • Examine nanoemulsion droplet morphology using Transmission Electron Microscopy (TEM)
    • Stain with 2% phosphotungstic acid before visualization
    • Confirm spherical morphology and size correlation with DLS data [1]
Biological Safety Assessment
  • Cytotoxicity Evaluation (MTT Assay):
    • Culture L929 normal cell lines (areolar and adipose subcutaneous connective tissue of Mus musculus)
    • Expose cells to various concentrations of TPA nanoemulsion (10-100 μg/mL) for 24 hours
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours
    • Measure absorbance at 570 nm using a microplate reader
    • Calculate cell viability percentage: >92% viability indicates non-toxic formulation [1]
Release Kinetics Studies
In Vitro Release Protocol
  • Dialyis Method:

    • Place 2 mL of TPA nanoemulsion in a dialysis membrane (MWCO 12-14 kDa)
    • Immerse the membrane in 200 mL of phosphate buffer (pH 7.4) maintained at 37±0.5°C
    • Maintain sink conditions throughout the experiment with continuous stirring at 100 rpm
    • Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours)
    • Replace with an equal volume of fresh buffer to maintain constant volume [1]
  • Sample Analysis:

    • Analyze TPA concentration in withdrawn samples using HPLC with UV detection
    • Use a C18 column (250 × 4.6 mm, 5 μm) with mobile phase acetonitrile:water (70:30 v/v)
    • Set flow rate at 1.0 mL/min and detection wavelength at 254 nm
    • Calculate cumulative drug release percentage at each time point [1]
  • Release Kinetics Analysis:

    • Fit release data to various mathematical models: Zero-order, First-order, Higuchi, and Korsmeyer-Peppas
    • Determine the best-fit model based on correlation coefficient (R²) values
    • Calculate release exponent (n) from Korsmeyer-Peppas model to identify release mechanism [1]

The following workflow diagram illustrates the complete experimental procedure for formulating and evaluating TPA nanoemulsions:

G cluster_1 Formulation Phase cluster_2 Characterization Phase cluster_3 Release Studies Start Start TPA Nanoemulsion Formulation F1 Optimize Formulation using Response Surface Methodology Start->F1 F2 Prepare Oil Phase (TPA + Olive Oil) F1->F2 F3 Add Surfactant (Tween 80) F2->F3 F4 Add Aqueous Phase with Homogenization F3->F4 F5 Probe Sonication for Size Reduction F4->F5 C1 Particle Size & PDI Analysis by Dynamic Light Scattering F5->C1 C2 Zeta Potential Measurement C1->C2 C3 Encapsulation Efficiency Determination by HPLC C2->C3 C4 Morphological Analysis by TEM C3->C4 C5 Cytotoxicity Evaluation by MTT Assay C4->C5 R1 In Vitro Release Study using Dialysis Method C5->R1 R2 Sample Analysis by HPLC R1->R2 R3 Kinetic Model Fitting (Higuchi, Korsmeyer-Peppas) R2->R3 R4 Release Mechanism Identification R3->R4 End Final Characterization: Fickian Diffusion Confirmed R4->End

Data Analysis and Interpretation

Release Kinetic Profile Assessment

The release profile of TPA from the nanoemulsion system demonstrates characteristic Fickian diffusion behavior. Experimental data shows a sustained release pattern over 48 hours with an initial rapid release phase followed by a slower, consistent release phase. The specific release parameters observed for TPA nanoemulsion include:

  • Initial release rate: Approximately 30-40% within first 8 hours
  • Sustained release phase: Gradual release up to 48 hours
  • Total cumulative release: >85% over 48 hours
  • Release mechanism: Fickian diffusion confirmed by Higuchi model fit (R² > 0.98) [1]

The drug release exponents calculated from the Korsmeyer-Peppas model provide critical insight into the release mechanism. For cylindrical drug-loaded structures, the interpretation of release exponent (n) values is as follows:

Table 2: Interpretation of Release Exponent (n) in Korsmeyer-Peppas Model

Release Exponent (n) Drug Release Mechanism Rate Controlling Mechanism
0.45 Fickian Diffusion Diffusion-controlled
0.45 < n < 0.89 Anomalous (Non-Fickian) Transport Combined diffusion and polymer relaxation
0.89 Case-II Transport Polymer relaxation-controlled
n > 0.89 Super Case-II Transport Extensive polymer relaxation

For the TPA nanoemulsion system, the release exponent (n) value of approximately 0.45 confirms Fickian diffusion as the primary release mechanism, indicating that the release is primarily controlled by diffusion through the nanoemulsion matrix without significant influence from polymer swelling or erosion processes. [1] [4]

Mathematical Model Fitting

The application of various mathematical models to TPA nanoemulsion release data provides quantitative confirmation of the Fickian diffusion mechanism:

  • Higuchi Model: Shows highest correlation (R² > 0.98) indicating diffusion-controlled release
  • Korsmeyer-Peppas Model: Release exponent n ≈ 0.45 confirming Fickian diffusion
  • Zero-Order Model: Lower correlation (R² < 0.90) ruling out constant rate release
  • First-Order Model: Moderate correlation but inferior to Higuchi model [1]

The Higuchi model fit demonstrates a linear relationship between cumulative drug release and the square root of time, characteristic of Fickian diffusion systems. This relationship indicates that drug release from the nanoemulsion is controlled by the concentration gradient across the delivery system, following Fick's first law of diffusion. [1] [3]

Biological Activity Assessment

The therapeutic efficacy of TPA nanoemulsion was evaluated through enzyme inhibition assays relevant to diabetes management:

  • α-glucosidase inhibition: 78.5% inhibition rate
  • α-amylase inhibition: 43.42% inhibition rate [1]

These results demonstrate that the nanoemulsion formulation maintains the biological activity of TPA after encapsulation and effectively controls its release through Fickian diffusion mechanisms. The sustained release profile provided by the Fickian diffusion mechanism allows for prolonged enzyme inhibition, which is particularly beneficial for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus. [1]

Applications and Conclusions

Therapeutic Implications

The Fickian diffusion release mechanism of TPA from nanoemulsion systems offers significant advantages for diabetes therapy. The predictable, concentration-dependent release profile enables:

  • Maintained therapeutic levels of TPA over extended periods (up to 48 hours)
  • Reduced dosing frequency compared to immediate-release formulations
  • Minimized peak-trough fluctuations in plasma concentrations, potentially reducing side effects
  • Enhanced patient compliance through sustained therapeutic effect [1] [3]

The enzyme inhibition profile of TPA nanoemulsion, with significant inhibition of both α-glucosidase and α-amylase, positions it as a promising candidate for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus. The Fickian diffusion mechanism ensures consistent availability of the drug for enzyme inhibition, potentially leading to improved glycemic control. [1]

Formulation Advantages

The developed TPA nanoemulsion system offers multiple advantages:

  • Enhanced stability of TPA through encapsulation
  • Improved permeability and bioavailability
  • Predictable release kinetics through Fickian diffusion mechanism
  • Tunable release rates by modifying oil-to-surfactant ratio
  • Scalability using conventional emulsion preparation techniques [1]
Conclusion and Future Perspectives

The TPA nanoemulsion system utilizing Fickian diffusion as its primary release mechanism represents a promising approach for controlled drug delivery in diabetes management. The comprehensive characterization and release kinetics analysis provide a solid foundation for further development of this delivery system. The experimental protocols outlined in this document offer researchers a standardized approach for formulating, optimizing, and evaluating similar nanoemulsion-based delivery systems.

Future research directions should include:

  • In vivo pharmacokinetic studies to validate the release mechanism in biological systems
  • Long-term stability studies under various storage conditions
  • Development of combination therapies incorporating additional antidiabetic agents
  • Scale-up studies for industrial manufacturing
  • Investigation of alternative routes of administration beyond oral delivery

The confirmation of Fickian diffusion as the primary release mechanism for TPA nanoemulsions provides a predictable and controllable platform for further development of this promising antidiabetic formulation. [1]

References

Application Notes & Protocols: 2,4,6-Triphenylaniline (TPA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,4,6-Triphenylaniline (TPA)

This compound (TPA), with the molecular formula C₂₄H₁₉N, is a sterically hindered aniline derivative. Its molecular structure features a central aniline ring with phenyl substituents at the 2, 4, and 6 positions. A key structural feature is that the bulky ortho-phenyl groups prevent the amine group from participating in typical hydrogen-bonding interactions in the solid state [1] [2] [3]. This unique characteristic, combined with its aromatic-rich structure, makes it a compound of interest in materials science and drug delivery. TPA was identified as a secondary metabolite from the endophytic fungi Alternaria longipes strain VITN14G, isolated from the mangrove plant Avicennia officinalis [4]. Its most prominent documented application is in the development of a nanoemulsion-based drug delivery system for Type 2 Diabetes Mellitus (T2DM).

Protocol: Formulation and Optimization of TPA-Loaded Nanoemulsion

The following protocol describes the development of a stable and effective TPA-loaded nanoemulsion (TPA-NE) for antidiabetic application [4].

2.1. Objective To encapsulate TPA into a nanoemulsion using an optimized ratio of oil and surfactant to achieve high encapsulation efficiency, stability, and sustained release for antidiabetic therapy.

2.2. Materials

  • Active Pharmaceutical Ingredient: this compound (TPA).
  • Oil Phase: Olive oil.
  • Surfactant: Tween 80.
  • Aqueous Phase: Deionized water.
  • Equipment: High-speed homogenizer or ultrasonicator, particle size analyzer, zeta potential analyzer.

2.3. Experimental Procedure

Step 1: Preparation of TPA-Loaded Nanoemulsion

  • Dissolve TPA in the oil phase (olive oil).
  • Mix the surfactant (Tween 80) with the oil phase containing TPA. The optimized ratio of olive oil to Tween 80 is 2:1 [4].
  • Gradually add the aqueous phase (deionized water) to the oil-surfactant mixture under continuous high-speed homogenization or sonication to form a coarse emulsion.
  • Subject the coarse emulsion to further size reduction using a high-pressure homogenizer or probe sonicator to form a fine nanoemulsion.

Step 2: Optimization using Response Surface Methodology (RSM)

  • Employ RSM, a statistical technique, to optimize critical formulation variables.
  • The primary response variables to be optimized are:
    • Hydrodynamic diameter (particle size)
    • Surface charge (Zeta potential)
    • Polydispersity index (PDI) - a measure of the width of the particle size distribution.

Step 3: Characterization of the Final Formulation The optimized TPA-NE should be characterized for the following attributes, which are the target outcomes from the RSM optimization [4]:

  • Particle Size: ~124.8 nm
  • Zeta Potential: ~ -46.0 mV (indicating good physical stability due to strong electrostatic repulsion between particles)
  • Polydispersity Index (PDI): ~0.396 (indicating a moderately narrow size distribution)
  • Encapsulation Efficiency: ~95.93% (calculated as (Total amount of TPA - Free unencapsulated TPA) / Total amount of TPA x 100%)

The workflow below summarizes the key stages of the nanoemulsion formulation process:

G Start Start TPA-NE Formulation Prep Prepare Oil Phase (Dissolve TPA in Olive Oil) Start->Prep Mix Mix with Surfactant (Olive Oil : Tween 80 = 2:1) Prep->Mix Emulsify Add Aqueous Phase & Homogenize (Form Coarse Emulsion) Mix->Emulsify Reduce Reduce Particle Size (High-Pressure Homogenization/Sonication) Emulsify->Reduce Optimize Optimize via RSM Reduce->Optimize Characterize Characterize Final Product Optimize->Characterize

Application in Type 2 Diabetes Mellitus (T2DM)

The primary biological application of TPA is its use as an antidiabetic agent. The TPA-loaded nanoemulsion (TPA-NE) has demonstrated significant activity in vitro, targeting key enzymes involved in blood glucose regulation [4].

3.1. In Vitro Antidiabetic Activity Assessment Protocol

Objective: To evaluate the inhibitory activity of TPA-NE against α-glucosidase and α-amylase, two digestive enzymes responsible for carbohydrate breakdown.

Procedure:

  • Prepare solutions of the TPA-NE, a control (e.g., buffer), and a standard inhibitor (e.g., acarbose).
  • Incubate the samples with fixed concentrations of α-glucosidase and α-amylase enzymes separately.
  • Add specific substrates for each enzyme to initiate the reaction.
  • Measure the rate of product formation spectrophotometrically.
  • Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Key Findings: The results from this assay for the TPA-loaded nanoemulsion are summarized in the table below [4].

Assay Parameter Result for TPA-Loaded Nanoemulsion
α-Glucosidase Inhibition 78.5%
α-Amylase Inhibition 43.42%

3.2. In Vitro Release and Safety Profile

Release Kinetics Protocol:

  • The release profile of TPA from the nanoemulsion is studied using a dialysis method in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C.
  • Samples are withdrawn at predetermined time intervals over 48 hours and analyzed via HPLC or UV-Vis spectroscopy to determine the amount of TPA released.
  • The data is fitted into various mathematical models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Key Findings:

  • The TPA release from the nanoemulsion is slow and sustained over 48 hours.
  • The release mechanism is Fickian diffusion, and the kinetics best fit the Higuchi model, indicating a diffusion-controlled release from a matrix system [4].

Safety Assessment (MTT Assay Protocol):

  • The cytotoxicity of TPA-NE is evaluated on L929 normal cell lines (mouse connective tissue cells).
  • Cells are incubated with various concentrations of TPA-NE for a specified period.
  • MTT reagent is added, which is reduced to purple formazan by metabolically active cells.
  • The formazan crystals are dissolved, and the absorbance is measured. Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

Key Findings:

  • TPA-NE showed low cytotoxicity, with a cell viability of 92%, confirming its non-toxic nature to normal cells at the tested concentration [4].

The diagram below illustrates the multi-faceted efficacy and safety profile of the TPA nanoemulsion:

G cluster_0 Biological Activity cluster_1 Safety Profile cluster_2 Release Kinetics TPA_NE TPA Nanoemulsion Efficacy Efficacy TPA_NE->Efficacy Safety Safety TPA_NE->Safety Release Controlled Release TPA_NE->Release AlphaG α-Glucosidase Inhibition (78.5%) Efficacy->AlphaG AlphaA α-Amylase Inhibition (43.4%) Efficacy->AlphaA MTT High Cell Viability (92% on L929 cells) Safety->MTT Mech Mechanism: Fickian Diffusion Release->Mech Model Model: Higuchi Release->Model Duration Duration: Sustained over 48h Release->Duration

Summary of TPA Properties and Applications

The following table consolidates the key chemical, structural, and application-specific data for this compound.

Property Description / Value
Chemical Formula C₂₄H₁₉N [1] [2]
Molecular Weight 321.40 g/mol [2]
Melting Point 122-125 °C [5]
Structural Highlight Bulky ortho-phenyl groups prevent intermolecular hydrogen bonding [1] [2] [3].
Source Secondary metabolite from endophytic fungus Alternaria longipes [4].
Primary Application Nanoemulsion for Type 2 Diabetes Mellitus therapy [4].
Key Formulation Nanoemulsion with Olive Oil:Tween 80 (2:1 ratio) [4].
Targeted Enzymes α-Glucosidase and α-Amylase [4].

Conclusion

This compound represents a promising scaffold for pharmaceutical development, particularly in the management of Type 2 Diabetes Mellitus. The successful formulation of TPA into a stable nanoemulsion addresses potential challenges of stability and permeability. The optimized formulation demonstrates high encapsulation efficiency, a sustained release profile, significant inhibition of key carbohydrate-digesting enzymes, and a favorable safety profile in vitro. These application notes and protocols provide a foundation for researchers to further explore the coordination chemistry and develop advanced drug delivery systems based on TPA.

References

2,4,6-triphenylaniline low yield recrystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Why is My Yield Low?

Low yield in recrystallization can stem from several issues during the process. The table below outlines common problems and their immediate solutions.

Problem Possible Reason Immediate Remedial Action
Overuse of Solvent [1] Excessive solvent reduces yield by keeping compound in mother liquor Concentrate solution by boiling off some solvent (~25-50%) and re-cool [1] [2]
Rapid Crystallization [1] Fast crystal growth traps impurities, requiring re-crystallization and loss Add extra hot solvent to re-dissolve, then cool slowly; insulate flask [1]
No Crystal Formation [1] [2] Solution not saturated enough or lacks nucleation sites Scratch flask with glass rod; add seed crystal; boil off more solvent [1] [2]
Loss to Mother Liquor [1] Significant compound remains dissolved after crystallization Recover a "second crop" by concentrating/boiling off mother liquor and repeating crystallization [1]

Advanced Method: Solvent-Antisolvent Recrystallization

For compounds with challenging morphology, the solvent-antisolvent method can improve crystal form and purity. This technique uses a solvent system where the compound is highly soluble in one solvent (the "solvent") but has low solubility in another, miscible one (the "antisolvent") [3] [2].

1. Principle and Workflow This method works by creating a high level of supersaturation when the antisolvent is added, prompting crystallization. The general workflow is as follows, and the selection of the solvent pair is the most critical step for success.

Start Start: Dissolve crude compound Step1 Select Solvent Pair (Solvent: High solubility Antisolvent: Miscible, low solubility) Start->Step1 Step2 Dissolve compound in MINIMAL volume of hot solvent Step1->Step2 Step3 Slowly add antisolvent until solution turns cloudy Step2->Step3 Step4 Cool slowly and let crystallize Step3->Step4 Step5 Isolate crystals by vacuum filtration Step4->Step5 End Dry crystals Step5->End

2. Solvent Selection Guide Based on studies of similar triaryl compounds, here are potential solvent pairs to investigate [3] [2]:

Solvent Antisolvent Application Note
NMP (N-Methyl-2-pyrrolidone) Water Effective for rigid, aromatic structures; high solubility in NMP [3].
DMF (Dimethylformamide) Water Good solubility for many triarylamines [3].
Ethyl Acetate Hexane Common lab pair; good for less polar compounds [2].
Methanol Dichloromethane Useful for modulating polarity [2].
Toluene Hexane Suitable for non-polar aromatics [2].

3. Key Parameters for Optimization To successfully implement this method, focus on these key experimental parameters derived from the literature [3]:

  • Solubility: Ensure your compound has high solubility in the solvent and low solubility in the antisolvent. Test solubility in small scales first [2].
  • Temperature: Using the solvent at an elevated temperature increases solubility and can lead to better crystal quality upon cooling.
  • Addition Rate: Add the antisolvent slowly with stirring to avoid rapid precipitation, which can lead to impure, oily solids [3].
  • Purity: This method can improve crystal morphology (e.g., from needles to more equidimensional particles) and significantly increase chemical purity (e.g., by 0.7% as reported for a similar compound) [3].

Pro Tips for Higher Success

  • Don't Use Too Much Solvent: Use the minimum amount of hot solvent needed to dissolve your compound. It is better to add solvent dropwise until dissolution is complete [2].
  • Cool Slowly: After dissolution, let the solution cool to room temperature slowly. Do not disturb it. Placing the flask on a paper towel or in a beaker lined with cotton wool helps slow the cooling, promoting the growth of larger, purer crystals [1] [2].
  • Recover a Second Crop: Do not discard the mother liquor after isolating the first batch of crystals. You can often recover a significant "second crop" of product by concentrating this liquid and cooling it again [1].

References

improving 2,4,6-triphenylaniline nanoemulsion encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Formulation & Characterization of TPA Nanoemulsion

The table below summarizes the key parameters and results from a successfully formulated TPA nanoemulsion, which achieved a high encapsulation efficiency [1].

Parameter Description / Value
Bioactive Compound 2,4,6-Triphenylaniline (TPA)
Source of TPA Endophytic fungi Alternaria longipes strain VITN14G [1]
Formulation System Oil-in-water Nanoemulsion
Oil Phase Olive Oil [1]
Surfactant Tween 80 [1]
Oil:Surfactant Ratio 2:1 [1]
Particle Size 124.8 nm [1]
Surface Charge (ζ-potential) -46.0 mV [1]
Polydispersity Index (PDI) 0.396 [1]
Encapsulation Efficiency 95.93% [1]
In Vitro Release Model Higuchi model (sustained release over 48 hours) [1]
Biological Activity α-glucosidase inhibition: 78.5%; α-amylase inhibition: 43.42% [1] [2]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential issues you might encounter.

Formulation & Optimization
  • Q1: What is a proven high-efficiency formulation for TPA? The most documented formulation uses an olive oil and Tween 80 mixture at a 2:1 ratio. This combination was optimized using Response Surface Methodology (RSM) and resulted in an encapsulation efficiency of over 95% [1].

  • Q2: How can I systematically optimize my nanoemulsion formulation? Employ statistical optimization tools like Response Surface Methodology (RSM). This approach allows you to efficiently study the interactive effects of multiple variables (e.g., oil concentration, surfactant concentration, homogenization energy) on critical quality attributes like particle size, PDI, and ultimately, encapsulation efficiency [1].

Stability & Characterization
  • Q3: My nanoemulsion is unstable and aggregating. What could be the reason? Instability is often linked to an insufficient surface charge. The ζ-potential indicates the repulsive forces between particles. The optimized TPA nanoemulsion had a high ζ-potential of -46.0 mV, which provides excellent electrostatic stability. If your value is close to neutral (e.g., between -10 mV and +10 mV), the formulation is likely to aggregate. Try adjusting the surfactant type or concentration to increase the ζ-potential [1] [3].

  • Q4: How can I protect my nanoemulsion during freeze-drying? While not used in the primary TPA study, natural surfactants like Tea Saponins (TS) have shown promise as effective cryoprotectants for other nanoemulsions. Incorporating 5% (w/v) TS can prevent the irreversible aggregation of droplets during the freeze-drying process, yielding a stable freeze-dried powder [4].

Process & Analysis
  • Q5: What is the expected release profile for TPA from a nanoemulsion? An ideal TPA nanoemulsion should provide a slow and sustained release over an extended period. The reference formulation exhibited a release profile over 48 hours that followed the Higuchi model, indicative of a diffusion-controlled release mechanism [1].

  • Q6: How do I measure the success of my formulation beyond encapsulation efficiency? It is crucial to evaluate the biological activity of the encapsulated TPA. Conduct in vitro bioactivity assays such as α-glucosidase and α-amylase inhibition tests to confirm that the encapsulation process has preserved and potentially enhanced TPA's antidiabetic efficacy [1].

Experimental Workflow for Nanoemulsion Development

The following diagram outlines the key stages in developing and optimizing a TPA nanoemulsion, from preparation to final characterization.

Start Start: Formulation Development P1 Prepare Phases (Aqueous & Oil) Start->P1 P2 Homogenization (High-Shear Mixing) P1->P2 P3 Formulation Optimization (Using RSM) P2->P3 P4 Characterization (Particle Size, PDI, ζ-potential) P3->P4 P5 Encapsulation Efficiency (EE) Analysis P4->P5 P6 In-Vitro Release Study P5->P6 P7 Bioactivity Assessment (α-glucosidase/amylase) P6->P7 End Final Optimized Nanoemulsion P7->End

Troubleshooting Common Challenges

This flowchart can help you diagnose and address specific problems that may arise during the formulation process.

Problem Identify Problem SP Sub-Problem? Problem->SP LowEE Low Encapsulation Efficiency SP->LowEE LargeSize Large Particle Size & High PDI SP->LargeSize LowStability Physical Instability (Aggregation/Creaming) SP->LowStability S1 • Increase surfactant concentration • Optimize oil-to-surfactant ratio • Verify solubility of TPA in oil phase LowEE->S1 S2 • Increase homogenization energy/time • Use a different surfactant/co-surfactant • Filter through membrane LargeSize->S2 S3 • Measure ζ-potential: aim for |±30 mV| • Increase surfactant charge • Consider adding a co-surfactant LowStability->S3

References

Experimental Protocol: TPA Nanoemulsion Formulation & Optimization

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from a published study that successfully developed a TPA-loaded nanoemulsion for type 2 diabetes mellitus applications [1].

1. Aim: To formulate a TPA-loaded nanoemulsion with an optimal hydrodynamic diameter, surface charge (ζ potential), and polydispersity index (PDI) using RSM.

2. Materials:

  • Active Pharmaceutical Ingredient (API): 2,4,6-Triphenylaniline (TPA) [1].
  • Oil Phase: Olive oil [1].
  • Surfactant: Tween 80 [1].
  • Software: Statistical software for RSM design and analysis (e.g., Design-Expert, Minitab, or R).

3. Critical Step-by-Step Methodology:

  • Step 1: Pre-formulation. Isolate TPA from its natural source (e.g., endophytic fungi Alternaria longipes) or obtain it commercially [1].
  • Step 2: Design of Experiments (DoE). Use RSM to design your experiment. The study used RSM to optimize the variables that affect the critical quality attributes of the nanoemulsion [1].
  • Step 3: Nanoemulsion Preparation. Encapsulate TPA using the high-energy emulsification method. The specific ratio of oil to surfactant is a key variable to be optimized [1].
  • Step 4: Analysis of Responses. Characterize the formed nanoemulsions for the following responses:
    • Hydrodynamic Diameter (Particle Size): e.g., using Dynamic Light Scattering (DLS).
    • ζ Potential: using Electrophoretic Light Scattering.
    • Polydispersity Index (PDI): also obtained from DLS measurements.
  • Step 5: Optimization and Validation. Use the RSM software to generate a model and find the optimal formulation conditions. Prepare the optimal formulation and verify that the predicted and experimental values are in close agreement.

Optimization Results & Characterization Data

The table below summarizes the outcomes from the cited study after RSM optimization [1].

Parameter Optimized Result Experimental Details
Optimal Oil:Surfactant Ratio Olive Oil : Tween 80 (2:1) Used as the independent variable in the RSM optimization [1].
Hydrodynamic Diameter 124.8 nm Measured as a key response variable for the RSM model [1].
ζ Potential -46.0 mV Measured as a key response variable for the RSM model [1].
Polydispersity Index (PDI) 0.396 Indicates a relatively narrow size distribution; used as a key response variable [1].
Encapsulation Efficiency 95.93% Determined to assess the success of the TPA loading into the nanoemulsion [1].

Frequently Asked Questions & Troubleshooting

Q1: My nanoemulsion has a larger-than-desired hydrodynamic diameter and high PDI. What could be the cause?

  • Insufficient Energy Input: The emulsification method (e.g., sonication or homogenization) may not have provided enough energy to form small, uniform droplets. Solution: Increase the sonication amplitude/time or homogenization pressure cycles.
  • Improper Surfactant Concentration: The amount of surfactant (Tween 80) may be insufficient to stabilize the large interfacial area of small droplets. Solution: Re-optimize the oil-to-surfactant ratio using RSM, potentially increasing the surfactant level within a reasonable range.
  • Oil Viscosity: The viscosity of the oil phase (olive oil) can resist droplet breakup. Solution: While olive oil was used successfully, consider blending with a medium-chain triglyceride (MCT) oil to lower viscosity, if compatible with your formulation goals.

Q2: The ζ potential of my formulation is low, suggesting poor physical stability. How can I improve it?

  • A highly negative or positive ζ potential (typically > |30| mV) indicates good electrostatic stabilization. The optimized formulation achieved -46.0 mV [1]. If your value is low:
    • Check pH: The ζ potential is highly dependent on the pH of the aqueous phase. Adjust the pH to a value where the surfactant and drug are more fully ionized.
    • Consider Ionic Strength: The presence of electrolytes can compress the electrical double layer, reducing ζ potential. Solution: Use deionized water and avoid salts during preparation.
    • Add a Co-surfactant: Incorporating a small amount of a charged lipid or polymer can significantly enhance the surface charge.

Experimental Workflow for RSM Optimization

The following diagram illustrates the logical workflow for the RSM-based optimization process described in the protocol.

Start Define RSM Model (Input Variables & Responses) A Prepare Nanoemulsions According to RSM Design Start->A B Characterize Batches (Size, PDI, Zeta Potential) A->B C Input Data into RSM Software and Generate Model B->C D Statistical Analysis (p-value, R², Model Validity) C->D E Locate Optimal Formulation Parameters D->E F Prepare and Validate Optimal Formulation E->F End Optimal Nanoemulsion Verified F->End

Important Note on Generalizability

The data and the optimal 2:1 ratio provided here are from a single, specific study [1]. The optimal parameters for your research may differ based on your specific TPA source, grade of excipients, equipment, and intended application. Therefore, this guide should be used as a foundational template, and conducting your own RSM study is essential for reliable results.

References

2,4,6-triphenylaniline stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Specifications

The table below summarizes the key handling and stability information for 2,4,6-triphenylaniline.

Property Specification / Guideline
Physical Form White to light yellow powder [1] [2]
Melting Point 122 - 125 °C [2] [1]
Storage Conditions Cool place. Keep container tightly closed in a dry and well-ventilated place [2].
Incompatible Materials Strong oxidizing agents [2].
Sensitivity Hygroscopic (absorbs moisture from the air). Avoid formation of dust and aerosols [2].
Stability Stable under recommended storage conditions [2].

Safe Handling & Personal Protective Equipment (PPE)

To ensure safety and protect the compound's integrity, adhere to the following precautions [2]:

  • Eye/Face Protection: Use safety glasses with side-shields.
  • Skin Protection: Wear protective gloves and impervious clothing to avoid skin contact, which can cause irritation.
  • Respiratory Protection: Use particle respirators to avoid breathing dust, which may cause respiratory irritation.
  • General Handling: Always use personal protective equipment and avoid dust formation. Provide appropriate exhaust ventilation.

Experimental Protocol: Reduction to this compound

The following checked procedure from Organic Syntheses details the synthesis of this compound, providing a reference for its handling in a laboratory setting [3].

1. Procedure A filtered solution of 70 g (0.20 mole) of 2,4,6-triphenylnitrobenzene in 500 ml of dioxane is placed in a 1-litre pressure vessel. 10 g of Raney nickel catalyst (previously rinsed with absolute ethanol) is added. The vessel is sealed, evacuated to 40–50 mm, and pressured with hydrogen to 30–40 p.s.i. three times. After a final evacuation, hydrogen is introduced until the pressure reaches 1000 p.s.i. (approx. 70 atm). The reaction proceeds for about 25 hours with stirring until hydrogen absorption is complete. The vessel is vented, and the catalyst is removed by filtration and washed with 30 ml of dioxane. The combined filtrates are concentrated under reduced pressure using a rotary evaporator (40–50°C at 50 mm) to leave an oil. The product solidifies upon trituration with a small amount of methanol, is collected on a Buchner funnel, and washed with ice-cold methanol to yield 60–63 g (94–98%) of light yellow this compound, m.p. 135–136°C [3].

2. Purification The product from the initial procedure is sufficiently pure for subsequent preparations (e.g., making 2,4,6-triphenylphenol). For purification, it can be recrystallized from about 100 ml of glacial acetic acid to yield 50–55 g (78–86%) of pure product with a melting point of 136–137°C [3].

Frequently Asked Questions

Q1: What are the first aid measures in case of accidental exposure?

  • Inhalation: Move the person into fresh air. If not breathing, provide artificial respiration and consult a physician [2].
  • Skin Contact: Wash off with soap and plenty of water. Consult a physician [2].
  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [2].
  • Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician [2].

Q2: How should I dispose of waste this compound? Offer surplus and non-recyclable material to a licensed disposal company. It can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber [2].

Q3: Is this compound classified as a carcinogen? According to the safety data sheet, this product contains no components identified as probable, possible, or confirmed human carcinogens by IARC at levels of 0.1% or higher [2].

Application Contexts

The following experimental workflow illustrates a key application of this compound in polymer synthesis for electrocatalysis research, based on a recent study [4].

G Start Aniline Monomer Polymerization Chemical Oxidative Polymerization (50°C, 3 hours) Start->Polymerization Copolymer This compound (Co-monomer) Copolymer->Polymerization Oxidant Oxidant Solution (Ammonium Persulfate, FeCl₃) in HCl/Water Oxidant->Polymerization Product Poly(aniline-co-triphenylaniline) (P(ANI-co-TPA)) Polymerization->Product Application Application: Metal-free Electrocatalyst for the Hydrogen Evolution Reaction (HER) Product->Application

Key Troubleshooting Notes

  • Material Appearance: The compound is typically a white to light yellow powder [2] [1]. A significant darkening in color or changes in physical state may indicate decomposition.
  • Stability Under Conditions: The polymer P(ANI-co-TPA), which uses this compound as a co-monomer, showed stability under electrochemical investigation, suggesting the structural unit is robust in applied settings [4].

References

purification 2,4,6-triphenylaniline column chromatography alumina

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why should I choose alumina over silica for purifying 2,4,6-triphenylaniline? Alumina is a basic stationary phase, making it particularly suitable for basic compounds or those sensitive to acidic conditions. Since aniline derivatives can be slightly basic, alumina helps prevent potential decomposition or poor elution that might occur on acidic silica gel [1].

  • Q2: What type and mesh size of alumina should I use? For standard gravity or flash column chromatography, Alumina of activity II or III, 150 mesh, is most commonly employed [1]. Type II and III alumina have a higher water content, which makes them less active and can be beneficial for separating moderately polar compounds without overly strong adsorption.

  • Q3: A compound is not eluting from the column. What should I do? The stationary phase may be too active. Try increasing the polarity of your eluent solvent system more gradually. Alternatively, you can "deactivate" the alumina by adding 1-5% of a polar modifier like triethylamine or methanol to your mobile phase to compete with strong adsorption sites [1].

Troubleshooting Guide

Here are common issues and their solutions based on general column chromatography principles.

Problem Possible Causes Recommended Solutions
Poor Separation Incorrect solvent system, flow rate too fast, column too short Optimize eluent polarity with TLC; slow down flow rate; use a longer column or finer alumina
Tailed Bands Flow rate too fast, active sites on alumina Reduce flow rate; use a less active alumina (Type II/III) or add polar modifier to eluent [2]
Column Runs Dry Solvent reservoir emptied Never let solvent level drop below stationary phase; carefully add more eluent to avoid disturbing surface [2]
No Bands Elute Compound too strongly adsorbed, eluent not polar enough Increase eluent polarity significantly; consider a different stationary phase
Slow Flow Rate Fine particle size, clogged frit/wool, tightly packed column Use coarser alumina; ensure cotton/glass wool plug is not too dense [1]

Experimental Protocol: Packing & Running an Alumina Column

This protocol is adapted from general column chromatography guides [2] [1].

1. Preparing the Column

  • Choose a non-fritted column or one with a glass frit. For non-fritted columns, plug the bottom with a small ball of cotton or glass wool.
  • Clamp the column vertically and close the stopcock.
  • Add a layer of sand (about 2 cm for non-fritted, 0.5 cm for fritted) to create a level base.

2. Packing the Column (Slurry Method Recommended)

  • Fill the column about one-third full with your initial eluent solvent (e.g., hexane).
  • In a separate beaker, slowly add the dry alumina (150 mesh, Type II/III) to a volume of solvent approximately 1.5 times the alumina volume while swirling to create a smooth, bubble-free slurry.
  • Pour the slurry into the column in portions, allowing the solvent to drain slightly between additions to avoid overflowing.
  • Gently tap the side of the column to encourage bubbles to rise and the alumina to settle evenly.
  • Once all alumina is added, open the stopcock and allow the solvent level to drop until it is just even with the surface of the stationary phase. Do not let the column run dry.

3. Loading the Sample

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a slightly polar solvent (e.g., DCM). Using a pipette, carefully drip the solution evenly onto the top of the alumina bed without disturbing the surface.
  • Dry Loading: If solubility is poor, dissolve the sample in a strong solvent and adsorb it onto a small amount of dry alumina. Evaporate the solvent to create a free-flowing powder. This dry powder can then be carefully added to the top of the pre-packed column.

4. Running the Column and Collecting Fractions

  • Carefully add eluent to the column without disturbing the bed. Maintain a solvent layer above the alumina.
  • Begin collecting fractions in test tubes or flasks.
  • Adjust the stopcock to control the flow rate. An optimal flow rate is crucial for good separation [2].
  • Continuously add fresh eluent to the column to prevent it from running dry.
  • Monitor the separation of bands visually (if colored) or by TLC analysis of the collected fractions.

Workflow Visualization

The following diagram summarizes the key steps and decision points in the purification process.

Start Start Purification Pack Pack Column with Alumina Start->Pack Load Load Sample Pack->Load Run Run Column & Collect Fractions Load->Run Analyze Analyze Fractions (TLC) Run->Analyze Decision Is pure? Analyze->Decision Decision->Run No Combine Combine Pure Fractions Decision->Combine Yes End Concentrate & Recover Product Combine->End

References

2,4,6-triphenylaniline solubility issues in biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions regarding TPA's solubility and biological activity:

  • What causes the poor solubility of 2,4,6-Triphenylaniline? The molecular structure of TPA is large and hydrophobic (Molecular Formula: C₂₄H₁₉N) [1] [2] [3]. Its three phenyl rings create significant steric bulk, which prevents the molecule from participating in hydrogen bonding with water [4]. This lack of interaction with polar solvents like water is the primary reason for its low solubility.

  • Are there any formulated versions of TPA designed for biological assays? Yes, researchers have developed a TPA-loaded nanoemulsion specifically for use in biological systems. This formulation was created to solve the problems of stability and permeability, making it suitable for therapeutic applications [5].

  • What is the biological activity of TPA? Current research indicates that TPA, when formulated as a nanoemulsion, shows promise as an antidiabetic agent. It has demonstrated inhibitory activity against the enzymes α-glucosidase (78.5% inhibition) and α-amylase (43.42% inhibition), which are key targets in the management of Type 2 Diabetes Mellitus (T2DM) [5].

Solubility & Formulation Data

The following table summarizes the key characteristics of TPA and its optimized nanoemulsion formulation:

Property This compound (Pure Compound) TPA-Loaded Nanoemulsion
Molecular Weight 321.41 g/mol [3] Not Applicable
Melting Point 122-125 °C [1] [2] Not Applicable
Reported Solubility Poor in aqueous media [5] High encapsulation efficiency (95.93%) [5]
Particle Size (Hydrodynamic Diameter) Not Applicable 124.8 nm [5]
Surface Charge (Zeta Potential) Not Applicable -46.0 mV [5]
Polydispersity Index (PDI) Not Applicable 0.396 [5]
Key Biological Activity Not specified for pure compound α-glucosidase & α-amylase inhibition [5]

Protocol: Formulation of TPA-Loaded Nanoemulsion

This methodology is adapted from a published study that successfully created a stable nanoemulsion for antidiabetic testing [5].

1. Objective To encapsulate TPA into a nanoemulsion to enhance its stability, permeability, and suitability for biological assays.

2. Materials

  • Active Compound: this compound (TPA)
  • Oil Phase: Olive oil
  • Surfactant: Tween 80
  • Equipment: Apparatus for measuring particle size, zeta potential, and polydispersity index (e.g., Dynamic Light Scattering instrument)

3. Optimization and Formulation Procedure

  • Optimization: Use Response Surface Methodology (RSM) to optimize the critical variables. The study found that an olive oil to Tween 80 ratio of 2:1 was optimal for minimizing particle size and PDI while maximizing zeta potential [5].
  • Preparation: The specific method for combining the components to form the nanoemulsion was not detailed in the provided abstract. Standard techniques such as high-pressure homogenization or ultrasonic emulsification are typically used for such formulations.

4. Characterization of the Nanoemulsion After preparation, characterize the formulation to ensure it meets the following benchmarks based on the published study [5]:

  • Particle Size: Target approximately 125 nm.
  • Zeta Potential: Target approximately -46 mV, which indicates good physical stability due to strong electrostatic repulsion between particles.
  • Polydispersity Index (PDI): Target below 0.4, which indicates a relatively uniform particle size distribution.
  • Encapsulation Efficiency: The formulation should achieve a high encapsulation efficiency, ideally over 95%.

5. In Vitro Biological Application

  • Cell Viability (MTT Assay): The formulated TPA-loaded nanoemulsion showed no toxic effects on L929 normal cell lines, with a cell viability percentage of 92% [5].
  • Drug Release Study: An in vitro release study confirmed a slow and sustained release of TPA from the nanoemulsion over 48 hours, following the Higuchi model kinetics [5].
  • Enzyme Inhibition Assay: The biological efficacy of the formulated TPA can be confirmed by testing its inhibition of α-glucosidase and α-amylase enzymes [5].

This workflow for formulating and applying TPA in biological assays can be summarized as follows:

G Start Start: TPA Solubility Issue P1 Optimize Formulation (RSM) Oil:Surfactant = 2:1 Start->P1 P2 Prepare Nanoemulsion (High-shear method) P1->P2 P3 Characterize Formulation (Particle Size, Zeta Potential, PDI) P2->P3 P4 Validate Safety (MTT Assay on Cell Lines) P3->P4 P5 Conduct Bioassay (Enzyme Inhibition) P4->P5 Result Result: Bioactive TPA for T2DM Research P5->Result

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency Incorrect oil-to-surfactant ratio; insufficient mixing during preparation. Re-optimize the formulation using RSM; ensure high-shear homogenization during emulsion preparation.
Large Particle Size & High PDI Unstable emulsion formation; coalescence of droplets. Optimize the homogenization parameters (speed, time, pressure); verify the purity and concentration of surfactants.
Precipitation in Bioassay Buffer Instability of the nanoemulsion in the assay's aqueous medium. Characterize the nanoemulsion's stability in the specific buffer; consider adding a co-surfactant or adjusting the pH.

References

reducing 2,4,6-triphenylaniline polydispersity index nanoemulsion

Author: Smolecule Technical Support Team. Date: February 2026

Nanoemulsion Formulation Parameters and PDI

Formulation System Key Components/Strategy Achieved PDI Reference / Context
2,4,6-Triphenylaniline (TPA) [1] Olive oil & Tween 80 (2:1); Response Surface Methodology (RSM) for optimization 0.396 Directly demonstrates feasibility for the specific compound.
Plant Oil-Based [2] Pumpkin/Grape seed oil, Tween 80, Span 80, Lecithin; Box-Behnken Design (BBD) 0.205 Highlights impact of surfactant blend and statistical optimization.
Lemongrass Oil [3] Rhamnolipid biosurfactant; Ultrasonication; Optimized Oil-to-Surfactant Ratio (OSR) 0.35 Shows use of natural surfactants and high-energy method.
Silymarin [4] Tea Saponins (TS) as a natural emulsifier; Varying emulsifier concentration 0.034 - 0.100 Demonstrates that increasing emulsifier concentration can drastically reduce PDI.
Pinus koraiensis Oil [5] High-energy method; Not specified 0.121 Indicates that a very low PDI is achievable for essential oil nanoemulsions.
Palmarosa & Tea Tree Oils [6] Eumulgin surfactant; Ultrasonication; Long-term stability tracking Stable for one year Emphasizes the importance of surfactant choice and high-energy methods.

Troubleshooting Guide: High Polydispersity Index (PDI)

A high PDI indicates an inconsistent droplet size distribution. Here are the primary factors to investigate and adjust in your experiments.

FAQ: My PDI is too high. What are the most common causes?

High PDI is typically caused by inefficient emulsification energy, an unoptimized surfactant system, or unstable formulation conditions.

Corrective Actions and Optimization Strategies
  • Improve Homogenization Efficiency: Ensure your high-energy method (e.g., ultrasonication, microfluidization) is operating at sufficient power and for an adequate duration. [3] [6] The emulsification time and power must be optimized to achieve minimal droplet size and PDI. [3]
  • Optimize the Surfactant System:
    • Concentration: Use a high enough surfactant-to-oil ratio. Insufficient surfactant will not fully cover the newly created surface area during homogenization, leading to droplet coalescence and high PDI. [4]
    • Type: Consider using a blend of surfactants (e.g., Tween 80 with Span 80 or Lecithin) to improve stability at the oil-water interface. [2] Natural surfactants like rhamnolipids or tea saponins are also effective alternatives. [3] [4]
  • Apply Systematic Formulation Optimization:
    • Use Statistical Models: Employ optimization techniques like Response Surface Methodology (RSM) or Box-Behnken Design (BBD). These methods systematically evaluate the interactive effects of multiple variables (e.g., oil percentage, surfactant concentration, homogenization energy) to find the optimal combination for the lowest PDI. [1] [2]
    • Optimize Ratios: Fine-tune critical ratios such as the Oil-to-Surfactant Ratio (OSR), which directly impacts droplet size and PDI. [3]
  • Ensure Formula Stability:
    • Ostwald Ripening: For nanoemulsions with highly water-soluble oils, this process can cause larger droplets to grow at the expense of smaller ones over time, increasing PDI. Using a less water-soluble oil or incorporating a ripening inhibitor can help. [6]
    • Storage Conditions: Track your PDI over time under different storage conditions (e.g., temperature, light) to identify and avoid destabilizing factors. [2] [6]

Experimental Protocol for Nanoemulsion Preparation and Optimization

The following diagram outlines a general workflow for developing and optimizing a stable nanoemulsion, integrating strategies from the search results.

nanoemulsion_workflow start Define Formulation Goal plan Design of Experiments (DoE) - Identify variables (oil, surfactant, energy) - Use RSM or BBD start->plan prep Prepare Pre-Mixture - Heat if necessary (e.g., 45°C) - Vortex mix plan->prep homogenize High-Energy Homogenization - Ultrasonication (optimize time) - Microfluidization prep->homogenize characterize Characterize Nanoemulsion - Droplet Size & PDI (DLS) - Zeta Potential homogenize->characterize analyze Analyze Data & Optimize - Statistical analysis of DoE - Find optimal parameters characterize->analyze analyze->plan Refine Model stable Stability Assessment - Long-term storage tracking - Temperature studies analyze->stable success Stable, Low-PDI Nanoemulsion stable->success

Nanoemulsion Development Workflow

Suggested Next Steps

Since a direct protocol for this compound is not available, I suggest:

  • Using the provided tables and guides as a starting point for your own experimental design, particularly the successful use of olive oil, Tween 80, and RSM optimization. [1]
  • Consulting the full texts of the cited papers, especially [1], for deeper methodological details.
  • Exploring specialized databases like PubMed Central or Google Patents using more specific queries such as "high-pressure homogenization triphenylaniline nanoemulsion" to find more targeted literature.

References

2,4,6-triphenylaniline synthesis scaling up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for 2,4,6-Triphenylaniline

The following method is adapted from a research paper that used this compound (TPA) as a co-monomer. This is a laboratory-scale chemical oxidation polymerization [1].

  • Reaction Scheme: Copolymerization of aniline with this compound.
  • Procedure:
    • Dissolve 1 mL of double-distilled aniline and an equivalent molar amount of this compound in a solution of 10 mL HCl in 100 mL deionized water in a 250 mL round-bottom flask.
    • Stir the solution for 30 minutes at 50 °C.
    • Add 2.40 g of ammonium persulfate (APS) and 1.88 g of iron(III) chloride (FeCl₃) to the solution.
    • Continue stirring the mixture for another 3 hours at 50 °C.
    • Place the reaction content in an oven at 50 °C overnight to evaporate the solvents.
    • Wash the remaining solid content with ethanol and dry at 50 °C.
  • Key Note: This procedure is designed for small-scale chemical synthesis and produces a copolymer, not pure TPA. Scaling this or any TPA synthesis to industrial production would require significant process optimization.

The workflow below outlines the key stages and considerations for transitioning from this laboratory synthesis to a scaled-up process.

Lab Lab-Scale Synthesis Assessment Scale-Up Risk Assessment Lab->Assessment Purification Purification & Isolation Assessment->Purification Addresses heat & mass transfer Final Final API Purification->Final

Frequently Asked Questions & Troubleshooting

Based on common scale-up challenges, here is a guide you can build upon.

Question Possible Cause & Solution

| We observe inconsistent reaction rates and longer cycle times in the plant compared to the lab. | Cause: Inefficient heat transfer or mixing in a larger reactor, leading to hot spots or incomplete reactant mixing. Troubleshooting: Review and optimize agitator design, blade type, and stirring speed. Ensure jacket temperature control is adequate for the larger reaction mass. | | The product purity decreases at larger scales, with more by-products. | Cause: Poor local stoichiometry during reagent addition or inadequate temperature control. Troubleshooting: Implement controlled addition of reagents (e.g., slow dosing of oxidants). Re-evaluate and potentially reduce the reaction temperature profile to suppress side reactions. | | The isolation (filtration/washing) step is much slower than in the lab. | Cause: Changes in particle size and morphology, or clogging of filter media. Troubleshooting: Optimize crystallization or precipitation conditions to achieve a filter-friendly particle size distribution. Test different filter aids or equipment. | | The chemical yield is high, but the isolated yield is low. | Cause: Product losses during transfer between large-scale equipment or during the washing steps. Troubleshooting: Review the design of the plant's piping and transfer systems to minimize holdup and dead zones. Optimize washing solvent volume and sequence. |

Key Scale-Up Considerations

When moving from the lab to pilot or production scale, you will need to address the following areas:

  • Process Safety: Conduct thorough hazard analysis (e.g., HAZOP). The oxidative polymerization uses strong oxidants (ammonium persulfate); their thermal stability and safe addition rates on a large scale must be established.
  • Raw Material Quality: The quality and consistency of starting materials (aniline, this compound) can significantly impact the reproducibility of a large-scale batch. Establish strict supplier specifications.
  • Process Analytical Technology (PAT): Implement in-line or at-line monitoring tools to track critical process parameters (e.g., reaction conversion, temperature) in real-time, rather than relying solely on offline lab samples.
  • Environmental & Regulatory Compliance: Develop a waste management plan for aqueous and organic streams containing metal catalysts (e.g., iron chloride) and other process residues.

References

2,4,6-triphenylaniline handling precautions personal protective equipment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards of 2,4,6-triphenylaniline? While specific toxicological data is unavailable, you should treat this and similar organic powders as potentially hazardous. Assume risks include:

  • Inhalation: Respiratory tract irritation.
  • Ingestion: Systemic toxicity.
  • Skin Contact: Skin irritation or sensitization.
  • Eye Contact: Eye irritation.

Q2: What personal protective equipment (PPE) is required? Based on the potential hazards, the following minimum PPE is recommended for standard handling operations:

Operation Eye & Face Protection Skin Protection Respiratory Protection
Weighing & Handling Safety glasses Nitrile gloves, lab coat Not typically required if adequate local ventilation is used
Spill Clean-up Safety goggles Double nitrile gloves, lab coat Dust mask or respirator if airborne dust is generated

Standard Operating Procedure (SOP) & Troubleshooting

This section outlines a general handling procedure and associated troubleshooting guide.

General Handling Protocol:

  • Location: Perform all handling in a certified chemical fume hood or under a laminar flow hood, especially for powder transfer and weighing.
  • Inspect PPE: Ensure gloves and lab coat are clean and intact.
  • Use Containment: Weigh the compound over a disposable tray to contain any spills.
  • Clean Up: Decontaminate all surfaces and equipment after use.

Troubleshooting Guide for Common Scenarios:

Issue Immediate Action Preventive Measures

| Small Spill (< 100g) | 1. Alert others in the area. 2. Don appropriate PPE (see table above). 3. Contain with absorbent pads or spill socks. 4. Collect using a dedicated dustpan and brush. Never use compressed air. 5. Dispose as hazardous chemical waste. | Use secondary containment trays. Implement a "no-handle" zone around the balance. | | Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Ensure gloves are worn and cuffs of the lab coat are over the gloves. | | Uncertain Ventilation | Stop work immediately. Do not proceed until adequate ventilation (a certified fume hood) is confirmed and used. | Always verify engineering controls are operational before starting an experiment. |

Experimental Workflow for Safe Handling

The following diagram summarizes the logical decision process for safely handling this compound in the lab, based on the principles above.

Start Start: Plan to Handle This compound Step1 Review Experiment-Specific Risk Assessment Start->Step1 Step2 Verify Fume Hood Certification and Airflow Step1->Step2 Step3 Don Appropriate PPE: Lab Coat, Gloves, Safety Glasses Step2->Step3 Step4 Perform Handling Operation in Fume Hood Step3->Step4 Step5 Decontaminate Surfaces & Dispose of Waste Step4->Step5 End End: Safe Completion Step5->End

Key Recommendations for Risk Assessment

To ensure safety in the absence of specific data, you should:

  • Consult the SDS: Always check the Safety Data Sheet (SDS) provided by your chemical supplier first, as it is the most authoritative source.
  • Apply Read-Across Data: Use hazard data from similar compounds (like aniline or triphenylamine derivatives) for a preliminary risk assessment.
  • Conduct a Formal Risk Assessment: Your institution likely requires a documented risk assessment for all chemical use. This is the mandatory process to define specific controls for your experiment.

2,4,6-triphenylaniline vs other aniline derivatives antidiabetic activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Antidiabetic Compounds

The table below summarizes the key experimental data for 2,4,6-triphenylaniline and other aniline-derived compounds, highlighting their performance in standard antidiabetic assays.

Compound / Derivative Class Source / Synthesis Key Enzymatic Inhibition (IC₅₀) Proposed Mechanism of Action Primary Experimental Evidence

| This compound (TPA) [1] | Isolated from endophytic fungus Alternaria longipes. | α-glucosidase: Active, ~10% higher inhibition than acarbose [1]. α-amylase: Active, no significant difference from acarbose [1]. | Dual enzyme inhibition; strong binding affinity to glycolytic enzymes predicted via molecular docking [1]. | In vitro enzyme assays; cytotoxicity (MTT) on L929 cells (73.96% viability) [1]. | | TPA-Loaded Nanoemulsion [2] | TPA encapsulated in olive oil/Tween 80 nanoemulsion. | α-glucosidase: 78.5% inhibition [2]. α-amylase: 43.42% inhibition [2]. | Sustained drug release enhancing therapeutic application; improved stability and permeability [2]. | In vitro release study (sustained over 48 hrs); MTT assay on L929 cells (92% viability) [2]. | | 1,2,4-Triazole-Thioacetamide (e.g., Compound 4) [3] | Synthetic, from 2-(4-methoxyphenyl) acetohydrazide and aniline derivatives. | α-glucosidase: 0.27 ± 0.01 µg/mL (more potent than acarbose) [3]. α-amylase: 0.19 ± 0.01 µg/mL [3]. | Dual enzyme inhibition; acetyl and bromo substituents crucial for activity; strong binding to enzyme active sites (TRP59, ASP197) [3]. | In vitro enzyme assays; molecular docking; compliance with drug-likeness rules (Lipinski's Rule of Five) [3]. | | Aminoguanidine Derivatives (e.g., LQM series) [4] | Synthetic, condensation of aryl aldehydes with aminoguanidine hydrochloride. | Data presented as % inhibition, not IC₅₀. | Inhibition of Advanced Glycation Endproducts (AGEs) formation; reduces glycemic indices and prevents complications [4]. | In vitro antiglycant assay; in vivo study in diabetic rats; histopathology; blood biomarker analysis [4]. | | Thiazolidinedione (Glitazone) Derivatives [5] | Synthetic, heterocyclic compounds with C3NS ring. | Not primarily enzyme inhibitors. | Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ); improves insulin sensitivity in peripheral tissues [5]. | In vivo reduction of HbA1c (0.5-1.5%); gene expression studies; molecular docking with PPARγ [5]. | | Schiff Base Cu(II) Complex (CuL3) [6] | Synthetic, from Schiff base ligand (2-hydroxybenzaldehyde + halogen-substituted aniline) and Copper(II). | α-glucosidase: 100.1 µM (higher than acarbose control, 112.4 µM) [6]. | Enzyme inhibition; enhanced efficacy upon metal coordination [6]. | In vitro enzyme assays; antioxidant assays (DPPH, FRAP); molecular docking [6]. |

Detailed Experimental Protocols

The primary data in the table above are generated from standardized in vitro and in silico methods. Here is a detailed look at the core protocols.

In Vitro Enzymatic Inhibition Assays

These assays measure a compound's ability to inhibit carbohydrate-digesting enzymes [1] [3] [7].

  • α-Glucosidase Inhibition: The assay typically uses yeast α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction is stopped with Na₂CO₃, and the release of p-nitrophenol is measured at 405 nm. Inhibition is calculated relative to a control without the test compound [7].
  • α-Amylase Inhibition: This assay uses porcine pancreatic α-amylase and starch as a substrate. The reaction is stopped with dinitrosalicylic acid (DNSA) reagent, and the reduction of maltose is measured at 540 nm. Acarbose is commonly used as a standard reference inhibitor in both assays [1] [7].
Cytotoxicity Assessment (MTT Assay)

This protocol determines compound safety for potential therapeutic use [1] [2] [4].

  • Cell Culture: Mammalian cell lines (e.g., L929 mouse connective tissue cells or HepG2 human liver cells) are cultured in suitable media [1] [7].
  • Compound Exposure: Cells are exposed to various concentrations of the test compound for a set period (e.g., 24-48 hours) [4].
  • MTT Incubation: MTT dye is added. Viable cells with active mitochondria reduce MTT to insoluble purple formazan crystals.
  • Solubilization & Measurement: The crystals are dissolved in DMSO, and the solution's absorbance is measured at ~540-570 nm. Cell viability is calculated as a percentage of the untreated control [1] [2].
In Silico Molecular Docking

This computational method predicts how a small molecule (ligand) binds to a target protein (enzyme/receptor) [1] [3].

  • Protein Preparation: The 3D structure of the target (e.g., α-amylase) is obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms are removed, and polar hydrogens are added [3].
  • Ligand Preparation: The 3D structure of the test compound is drawn and its energy is minimized [3].
  • Docking Simulation: Software like AutoDock Vina is used to simulate the binding of the ligand to the protein's active site, generating multiple binding poses [1].
  • Analysis: The binding affinity (in kcal/mol) is calculated. The best pose is analyzed for specific interactions with amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) [3].

Mechanisms of Action and Structure-Activity Relationships

The following diagram illustrates the primary antidiabetic mechanisms and structural features discussed in the literature for these compound classes.

mechanisms AnilineDerivatives Aniline-Derived Compounds EnzymeInhibition Enzyme Inhibition (α-glucosidase/α-amylase) AnilineDerivatives->EnzymeInhibition AGEInhibition AGEs Inhibition AnilineDerivatives->AGEInhibition PPARγActivation PPAR-γ Activation AnilineDerivatives->PPARγActivation TPA TPA EnzymeInhibition->TPA  e.g., this compound Triazoles Triazoles EnzymeInhibition->Triazoles  e.g., 1,2,4-Triazoles SchiffBase SchiffBase EnzymeInhibition->SchiffBase  e.g., Schiff Base Cu(II) Complexes Aminoguanidines Aminoguanidines AGEInhibition->Aminoguanidines  e.g., Aminoguanidine Derivatives Glitazones Glitazones PPARγActivation->Glitazones  e.g., Thiazolidinediones (Glitazones)

Key Structure-Activity Relationship (SAR) Insights:

  • 1,2,4-Triazole Derivatives: The presence of acetyl and bromo substituents on the phenyl ring significantly enhances inhibitory activity against both α-amylase and α-glucosidase by improving electronic distribution and hydrogen bonding capability [3].
  • Thiazolidinediones (Glitazones): The thiazolidinedione ring is essential for binding to and activating the PPAR-γ receptor. Modifications to the linker (e.g., oxymethyl, oxyethyl) and the N-substitution on the ring fine-tune the potency and safety profile of these drugs [5].
  • Schiff Base Metal Complexes: Coordination of an organic Schiff base ligand (derived from aniline) with a metal ion like Copper(II) often results in enhanced biological activity, including enzyme inhibition and antioxidant effects, compared to the ligand alone [6].

Key Insights for Researchers

  • TPA's Profile: this compound shows promising, broad-spectrum enzyme inhibition. Its major advancement is the successful formulation into a stable nanoemulsion, which addresses potential delivery challenges and enhances its therapeutic profile [1] [2].
  • Potency vs. Novel Mechanisms: While some 1,2,4-triazole derivatives show superior in vitro potency (lower IC₅₀) compared to TPA [3], other aniline-derived classes like aminoguanidines and glitazones offer entirely different mechanisms of action (anti-AGE and insulin sensitization, respectively) that target distinct pathological aspects of diabetes [4] [5].
  • Research Applications: The choice of compound for further investigation depends on the research goal. TPA and triazoles are excellent candidates for developing dual-enzyme inhibitors. In contrast, aminoguanidine and glitazone derivatives are more relevant for research focused on diabetic complications and insulin resistance pathways.

References

Efficacy and Performance Comparison: TPA Nanoemulsion vs. Free TPA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings that highlight the differences in efficacy and performance between free TPA and TPA-loaded nanoemulsion (NE).

Parameter Free TPA TPA-loaded Nanoemulsion Significance & Context
Formulation & Stability Hydrophobic, low solubility [1] Particle size: ~124.8 nm; PDI: ~0.396; Zeta potential: -46.0 mV; Encapsulation Efficiency: ~95.93% [2] Nanoemulsion overcomes solubility issues. High negative zeta potential indicates good physical stability. PDI suggests a moderately uniform droplet size [2].

| In Vitro Antidiabetic Activity | Satisfactory α-amylase and α-glucosidase inhibitory activity [1] | α-glucosidase inhibition: 78.5% α-amylase inhibition: 43.42% [2] | Quantifies potent enzyme inhibition, crucial for managing post-prandial blood glucose levels [2]. | | In Vivo Efficacy (T2DM Rat Model) | Reduced fasting blood glucose and HbA1c [1] | Reduced fasting blood glucose and HbA1c; effect on liver and kidney function markers and electrolytes was more significant than TPA alone and comparable to metformin [1] | Suggests nanoemulsion not only controls glucose but also offers better protective effects on organs often compromised in diabetes [1]. | | Toxicity (MTT Assay on L929 cell line) | 73% cell viability at 1000 μg/mL [1] | 92% cell viability at 1000 μg/mL [2] [1] | Nanoemulsion formulation significantly improves the safety profile of the compound, showing negligible toxicity to normal cells [2] [1]. | | Drug Release Profile | Information not available in search results | Sustained release over 48 hours, following the Higuchi model (Fickian diffusion) [2] | Indicates a slow, controlled release of the drug, which is desirable for maintaining therapeutic concentrations over a longer period and reducing dosing frequency [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited works.

  • Nanoemulsion Formulation & Optimization: TPA was encapsulated using a blend of olive oil as the oil phase and Tween 80 as the surfactant in a 2:1 ratio. The formulation process employed high-energy methods, and the critical variables (hydrodynamic diameter, surface charge, and polydispersity index) were optimized using Response Surface Methodology (RSM) [2].
  • In Vitro Antidiabetic Activity Assay: The inhibitory activity against α-glucosidase and α-amylase enzymes was evaluated. The percentage inhibition was calculated by measuring the reduction in enzyme activity in the presence of TPA-NE compared to a control [2].
  • In Vivo Efficacy Study: The antidiabetic potential was validated in a standard experimental model of Streptozotocin (STZ)-induced diabetic Wistar rats. The treatment groups were administered either free TPA (10 mg/kg body weight) or TPA-NE (10 mg/kg body weight). Parameters like fasting blood glucose, HbA1c levels, and liver/kidney function markers were monitored and compared against healthy controls, diabetic controls, and a group treated with metformin [1].
  • Cytotoxicity Assessment (MTT Assay): The safety of the formulation was tested on L929 normal cell lines (mouse subcutaneous connective tissue). Cells were exposed to TPA and TPA-NE, and cell viability was determined by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells [2] [1].

Mechanism of Action: AMPK Activation Pathway

The antidiabetic activity of TPA, similar to metformin, is primarily mediated through the AMP-activated protein kinase (AMPK) activation pathway. The diagram below illustrates this complex signaling pathway.

G cluster_hepatic Hepatic Effects cluster_muscle Peripheral Effects (e.g., Muscle) TPA TPA (Like Metformin) Mitochondrion Inhibits Mitochondrial Complex-I TPA->Mitochondrion ATP ↓ ATP / ↑ AMP Mitochondrion->ATP AMPK Activates AMPK ATP->AMPK PKA Inhibits PKA Pathway AMPK->PKA Inhibits ACC Inhibits ACC (Fatty Acid Synthesis) AMPK->ACC Gluconeogenesis Inhibits Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Enhances Glucose Uptake AMPK->GlucoseUptake Glycolysis Stimulates Glycolysis AMPK->Glycolysis Stimulates Glycogen Promotes Glycogen Synthesis AMPK->Glycogen Promotes GLUT4 ↑ GLUT4 Translocation GlucoseUptake->GLUT4

Diagram Title: TPA Antidiabetic Action via AMPK Pathway

The diagram shows how TPA, by inhibiting mitochondrial complex-I, increases the cellular AMP:ATP ratio, leading to AMPK activation. Activated AMPK then normalizes blood glucose through multiple mechanisms, including suppressing gluconeogenesis in the liver and enhancing glucose uptake in peripheral tissues [1].

Research Implications and Future Directions

The evidence strongly indicates that a nanoemulsion is a superior delivery system for TPA compared to the free compound. The future of this research could involve:

  • Further Toxicological Studies: Conducting more comprehensive in vivo toxicity and pharmacokinetic studies to support future clinical trials.
  • Dose-Optimization: Exploring different dosing regimens of TPA-NE to maximize therapeutic benefits.
  • Combination Therapy: Investigating the potential of TPA-NE in combination with other antidiabetic agents.

References

2,4,6-triphenylaniline cytotoxicity comparison normal vs cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data on Related Compounds

The table below summarizes the cytotoxic activity of several triphenylamine and Schiff base derivatives, which are structurally related to 2,4,6-triphenylaniline, against various cancer cell lines.

Compound Name / Type Cancer Cell Line Cytotoxicity (IC₅₀) Key Findings Citation
TP2Py (Triphenylamine derivative) Human cell lines (unspecified) Low dark toxicity (< 30 µM) Effective in triggering apoptosis upon light activation (photodynamic therapy). [1]
TP3Bzim (Triphenylamine derivative) Human cell lines (unspecified) Low dark toxicity (< 30 µM) Induces apoptosis upon light activation; localizes in mitochondria and late endosomes. [1]
TTPAs 4-6 (Pyridinium-TPA AIEgens) Breast cancer (in vivo) Highly effective Albumin-formed nanoparticles show excellent tumor targeting and photodynamic therapy efficacy. [2]
AB-00047476 (Triphenylamine) HEK293T, A549, Calu3, Caco2 No cytotoxicity (0-30 µM) Studied as a SARS-CoV-2 entry inhibitor; shows no toxicity to normal cells in this range. [3]
Schiff Base 3 SK-MEL-28 (skin melanoma), MCF-7 (breast adenocarcinoma) 6 nM, 10 nM Showed high potency against solid tumor-derived cell lines. [4]
Schiff Base 16 HeLa (cervical carcinoma) 0.186 µM Derived from 2-aminobenzothiazole and 2-thiophenecarboxaldehyde. [4]

Experimental Methodologies in Cytotoxicity Assessment

The data in the table above were generated using standardized experimental protocols that are common in the field. Here are the details of the key methods cited:

  • MTT Assay: This colorimetric assay is a standard for measuring cell metabolic activity and, by extension, cell viability and proliferation. It was used in several studies to determine the IC₅₀ values (the concentration of a compound that inhibits cell viability by 50%) [4] [5] [3]. The basic workflow involves treating cells with the test compound, adding the MTT reagent, and then measuring the absorbance of the formazan product formed by living cells.
  • Flow Cytometry for Apoptosis: This technique was used to differentiate between apoptosis (programmed cell death) and necrosis. It often involves staining cells with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI) (which stains dead cells with compromised membranes) [5].
  • Photodynamic Therapy (PDT) Studies: For the triphenylamine-based photosensitizers, cytotoxicity was light-dependent. The general protocol involves incubating cells with the compound, followed by irradiation with a specific wavelength of light (e.g., 458 nm for one-photon or 760-860 nm for two-photon excitation) [1]. Cell death is then assessed, often confirming the production of reactive oxygen species (ROS).

The following diagram illustrates the core workflow for evaluating a compound's potential as a photosensitizer in Photodynamic Therapy, as demonstrated by the triphenylamine derivatives.

G Start Start: TPA Compound Step1 Cellular Uptake and Localization Start->Step1 Step2 Light Irradiation (e.g., 760-860 nm) Step1->Step2 Step3 ROS Production (Reactive Oxygen Species) Step2->Step3 Step4 Induction of Cell Death (Apoptosis/Necrosis) Step3->Step4 Step5 Viability Assessment (e.g., MTT Assay) Step4->Step5 End Cytotoxicity Result (IC₅₀) Step5->End

References

2,4,6-triphenylaniline spectroscopic characterization validation

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic & Physical Property Data

The tables below summarize the key data available from the search results, which primarily focus on the compound's crystal structure and some basic physical properties.

Table 1: Crystallographic Data for 2,4,6-Triphenylaniline [1] [2]

Parameter Value
Chemical Formula C₂₄H₁₉N
Molecular Weight 321.40 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Melting Point 395–398 K (122–125 °C)
Unit Cell Parameters a = 10.735 Å, b = 14.792 Å, c = 11.911 Å, β = 113.02°
Dihedral Angles (central vs. pendant rings) 68.26°, 55.28°, 30.61°
Key Structural Feature No intermolecular hydrogen bonding due to steric hindrance from ortho-phenyl groups.

Table 2: Synthetic and Analytical Data [3] [4]

Parameter Value / Description
Purity 97% (commercial source)
Physical Form Powder or light yellow crystals
Reported Yield 94–98%
Verified Melting Point 136–137 °C (recrystallized from acetic acid)
Synthetic Method Hydrogenation of 2,4,6-triphenylnitrobenzene using Raney Nickel and H₂ (70 atm) in dioxane.

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the literature.

Synthesis and Recrystallization

This protocol is adapted from a checked procedure in Organic Syntheses [4].

  • Procedure: A solution of 70 g (0.20 mol) of 2,4,6-triphenylnitrobenzene in 500 mL of dioxane is placed in a 1 L pressure vessel. 10 g of Raney nickel catalyst (rinsed with ethanol) is added. The system is purged with hydrogen and pressurized to 1000 psi (approx. 70 atm). The reaction proceeds with stirring for about 25-48 hours until hydrogen uptake is complete. The catalyst is removed by filtration and the solvent is evaporated under reduced pressure to leave an oil that solidifies upon trituration with methanol. The product is collected and washed with cold methanol.
  • Purification: The crude aniline (m.p. 135–136 °C) is dissolved in approximately 100 mL of glacial acetic acid by heating. The solution is cooled to recrystallize pure this compound as light yellow crystals with a melting point of 136–137 °C [4].
Single Crystal Growth for X-ray Analysis

This method describes the growth of crystals suitable for the crystallographic data reported in Table 1 [1] [2].

  • Procedure: 65 mg of pyrazole-3,5-dicarboxylic acid and 120 mg of this compound are combined in 5 mL of a 3:2 ethanol-to-water mixture. The mixture is warmed gently until a clear solution is obtained and then filtered. The filtrate is left undisturbed at room temperature. Large, colorless, single crystals form within 48 hours.

The following diagram outlines the key steps for obtaining and characterizing this compound based on these protocols.

References

2,4,6-triphenylaniline thermal stability compared to similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Thermal and Application Data

Compound Name Thermal Stability/Properties Key Experimental Findings Primary Application Context
2,4,6-Triphenylaniline (TPA) Information limited; used in synthesis at 50°C [1] Processed via chemical polymerization at 50°C [1]. Encapsulated in nanoemulsions with particle size 124.8 nm and PDI of 0.396 [2]. Drug Delivery & Material Science: Active metabolite in antidiabetic nanoemulsions [2]; co-monomer for conductive copolymers [1].
Annelated Asymmetrical Triazines (1-5) High thermal stability; more stable in oxidizing atmosphere [3] Melting point depends on phenyl substituent [3]. Decomposes via radical mechanism; emits NH3, HCN, CO, CO2, HNCO upon pyrolysis [3]. Pharmaceutical: Potential anticancer drug candidates [3].
2,4,6-Trinitroaniline Highly explosive; decomposes violently upon heating [4] Melting point: 188°C; detonation velocity: 7,300 m/s [4]. Energetic Materials: Used in explosives and munitions [4].
Poly(aniline-co-3-nitroaniline) (P(ANI-co-3NI)) Not fully characterized; studied for electrochemical stability [1] Exhibited higher electrical conductivity; Tafel slope: 47.9 mV/dec for Hydrogen Evolution Reaction (HER) [1]. Energy: Metal-free electrocatalyst for hydrogen evolution [1].

Detailed Experimental Protocols

The following experimental workflows are reconstructed from the methodologies used in the cited research.

G cluster_1 Thermal Analysis (TG/DTG/DSC) cluster_2 Evolved Gas Analysis (TG-FTIR-QMS) cluster_3 Electrochemical Analysis (for Conductive Polymers) start1 Sample Preparation (Solid Powder) step1a Simultaneous TG/DTG/DSC start1->step1a step1b Atmosphere: Inert (N₂) or Oxidizing (Air) step1a->step1b step1c Controlled Heating step1b->step1c step1d Data Collection: Mass Loss, Calorimetric Changes step1c->step1d start2 Thermogravimetric (TG) Output step2a Gas Transfer Line (Heated) start2->step2a step2b FTIR Spectroscopy (Gas Phase Identification) step2a->step2b step2c Quadrupole Mass Spectrometry (QMS) (Confirm Identity & Quantity) step2b->step2c step2d Identify Volatile Decomposition Products (NH₃, CO₂, CO, HCN, HNCO, etc.) step2c->step2d start3 Working Electrode Preparation (e.g., Glassy Carbon) step3a Drop-casting of Catalyst Ink start3->step3a step3b Techniques: CV, LSV, EIS, Chronoamperometry step3a->step3b step3c Analysis in Acidic Medium (e.g., 0.5 M H₂SO₄) step3b->step3c step3d Determine HER Performance: Tafel Slope, Overpotential, ECSA step3c->step3d

This diagram illustrates the primary experimental workflows for characterizing thermal and electrochemical properties.

Thermal Analysis Protocol (Based on [3])

This methodology is crucial for establishing the stability range and decomposition profile of new chemical entities.

  • Instrumentation: Simultaneous Thermogravimetry/Differential Scanning Calorimetry (TG/DTG/DSC) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS).
  • Atmosphere: Analyses are performed under both inert (nitrogen) and oxidizing (synthetic air) conditions to understand stability in different environments.
  • Temperature Program: Heating from ambient temperature to a high endpoint (e.g., 800°C) at a controlled rate (e.g., 10°C/min).
  • Data Collected:
    • Mass Loss (TG): Determines the temperature of decomposition onset and the amount of non-volatile residue.
    • Decomposition Enthalpy (DSC): Measures the heat flow associated with thermal events.
    • Evolved Gas Analysis (FTIR/QMS): Identifies volatile decomposition products in real-time, which helps propose decomposition mechanisms.
Electrochemical Analysis Protocol (Based on [1])

This protocol is used for evaluating the properties of conductive polymers, including TPA-based copolymers.

  • Electrode Preparation: A catalyst ink is prepared by dispersing the polymer in a mixture of water, isopropanol, and a Nafion binder. This ink is then drop-cast onto a polished glassy carbon electrode.
  • Techniques:
    • Cyclic Voltammetry (CV): Assesses redox behavior and surface coverage.
    • Linear Sweep Voltammetry (LSV): Measures activity for reactions like the Hydrogen Evolution Reaction (HER).
    • Electrochemical Impedance Spectroscopy (EIS): Determines charge transfer resistance.
    • Chronoamperometry (CA): Evaluates long-term operational stability.
  • Key Metrics:
    • Tafel Slope: Indicates the reaction kinetics.
    • Overpotential: The extra energy required to drive a reaction; lower values indicate better catalysts.
    • Electrochemical Surface Area (ECSA): A measure of the active surface area.

Interpretation and Research Implications

The available data, while incomplete for a direct thermal comparison, highlights the diverse applications of TPA-derived materials.

  • Stability in Application: TPA has been processed at elevated temperatures (50°C) during chemical polymerization and incorporated into stable nanoemulsions, suggesting it is sufficiently stable for these specific pharmaceutical and material science workflows [2] [1].
  • Decomposition Mechanism Insight: The thermal decomposition of advanced heterocyclic compounds like the annelated triazines is often initiated by a radical mechanism, involving the symmetric cleavage of C–N and C–C bonds [3]. This provides a useful reference for hypothesizing about the stability of the TPA core structure.
  • Research Need: A direct, quantitative comparison of the thermal stability of TPA against standard reference compounds (like triphenylamine or other substituted anilines) using techniques like TG/DTG/DSC is an identified gap in the current literature that would be valuable for researchers.

References

2,4,6-triphenylaniline radical scavenging activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Structurally Related Compounds

While data for 2,4,6-triphenylaniline is missing, the table below summarizes quantitative antioxidant data for several compounds mentioned in the search results, which may serve as useful references or potential alternatives.

Compound Name Assay Type Experimental Result Context & Comparison
Ethyl-acetate Extract of Nypa fruticans (EENF) [1] DPPH Scavenging IC~50~: 105.18 μg/mL A plant extract containing multiple active compounds.
Morin (MOR) [2] ORAC AUC: (3.64 ± 0.08) × 10^5 A flavonoid with one of the highest activities in its study group.
Phloroglucinol (THB–OH) [3] Scavenging capacity vs. Trolox More reactive than Trolox A simple benzenetriol; used as a benchmark in a computational study.
2,4,6-Trihydroxypyridine (THP–OH) [3] Scavenging capacity vs. Trolox More reactive than Trolox (but less than THB–OH) A nitrogen-containing analog of phloroglucinol.

Key Experimental Protocols for Evaluation

To objectively compare radical scavenging activity, researchers typically use a battery of standardized tests. Here are detailed methodologies for some of the key assays referenced in the search results [1] [4] [2]:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common colorimetric method based on Single Electron Transfer (SET). The DPPH radical is a stable free radical that shows a deep violet color in solution. When an antioxidant molecule donates an electron to DPPH•, it becomes reduced and the solution decolorizes to pale yellow. The degree of discoloration, measured as a decrease in absorbance at a specific wavelength (often 517 nm), is proportional to the antioxidant activity. Results are typically expressed as an IC~50~ value (the concentration required to scavenge 50% of the radicals) [1] [2].

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay is based on the Hydrogen Atom Transfer (HAT) mechanism. It uses AAPH as a peroxyl radical generator and fluorescein as a fluorescent probe. The peroxyl radicals generated from AAPH attack the fluorescein, causing its fluorescence to decay over time. An antioxidant that scavenges these radicals protects the fluorescein, slowing the fluorescence decay. The result is measured as the Area Under the Curve (AUC) of the fluorescence decay curve over time, which is then compared to a Trolox (a vitamin E analog) standard curve [2].

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of antioxidants to reduce the Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex under acidic conditions. The reduction is monitored by measuring the increase in absorbance at 593 nm. The result is expressed in Trolox equivalents, similar to the ORAC assay [4].

Mechanisms of Radical Scavenging

The experimental protocols target different mechanisms through which antioxidants neutralize free radicals. The diagram below illustrates the primary mechanisms.

G A Free Radical (R•) C Stable Molecule (RH) A->C HAT Mechanism D Radical Anion (R⁻) A->D SET Mechanism B Antioxidant (AOH) B->C Donates H• B->D Donates e⁻ E Antioxidant Radical (AO•) C->E D->E Followed by

The two main reaction mechanisms are [2]:

  • HAT (Hydrogen Atom Transfer): The antioxidant (AOH) neutralizes a free radical (R•) by directly donating a hydrogen atom (H•), resulting in a stable molecule (RH). The ORAC assay is a key example of a HAT-based method.
  • SET (Single Electron Transfer): The antioxidant transfers a single electron (e⁻) to the free radical, reducing it. The DPPH and FRAP assays are primarily based on the SET mechanism.

In practice, these mechanisms often occur in parallel, and the dominant pathway depends on the antioxidant's structure and the reaction environment [2].

A Roadmap for Your Comparison Guide

  • Benchmarking: Test your compound alongside well-known antioxidants like Trolox, quercetin, and morin to establish a baseline for comparison [1] [2].
  • Multi-Assay Profiling: Evaluate the compound using multiple assays (e.g., DPPH, ORAC, FRAP) to understand its mechanism and provide a comprehensive activity profile [4] [2].
  • Computational Studies: Employ in-silico methods like molecular docking and dynamics simulations to predict binding affinity to relevant biological targets (e.g., the COX-2 enzyme) and calculate thermodynamic parameters for radical scavenging reactions [1] [3].

References

2,4,6-triphenylaniline enzyme inhibition potency other antidiabetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Enzyme Inhibition

The table below summarizes the available in vitro enzyme inhibition data for TPA and other active compounds for managing type 2 diabetes.

Table 1: In vitro Enzyme Inhibition Profile of Antidiabetic Compounds

Compound / Agent Name Class / Type α-Amylase Inhibition α-Glucosidase Inhibition Key Experimental Notes
2,4,6-Triphenylaniline (TPA) [1] Synthetic (isolated from fungus) 43.42% (Inhibition rate) 78.5% (Inhibition rate) Data for TPA encapsulated in a nanoemulsion; assay conditions not fully detailed.
1,2,4-Triazole Derivative (Compound 4) [2] Synthetic (novel derivative) IC~50~: 0.19 ± 0.01 µg/mL IC~50~: 0.27 ± 0.01 µg/mL Potency exceeded the standard drug acarbose.
1,2,4-Triazole Derivative (Compound 10) [2] Synthetic (novel derivative) IC~50~: 0.26 ± 0.01 µg/mL IC~50~: 0.31 ± 0.01 µg/mL Potency exceeded the standard drug acarbose.
Acarbose [2] FDA-Approved Drug (Alpha-glucosidase inhibitor) IC~50~: Used as standard IC~50~: Used as standard Commonly used as a positive control in inhibition assays.
Nerolidol (from C. angustifolia) [3] Natural Product IC~50~: 2.75 ± 0.09 µM IC~50~: 4.9 ± 0.07 µM Major constituent of a bioactive fraction; tested in a purified form.
Metformin [4] FDA-Approved Drug (Biguanide) Used as a standard in some assays [4] Not primarily its mechanism Often used as a reference in cell and animal studies.

Detailed Experimental Protocols

For researchers to replicate and validate findings, here are the detailed methodologies for key assays referenced in the data.

α-Amylase Inhibition Assay

This protocol is adapted from a standardized bio-protocol for measuring α-amylase inhibition [4].

  • Principle: The assay measures the reduction of starch breakdown by α-amylase. The resulting sugars are detected with DNS reagent, which produces a colored complex.
  • Reagents: Phosphate Buffered Saline (PBS), α-amylase enzyme (e.g., 0.5 mg/mL), starch solution (e.g., 5 mg/mL), Dinitrosalicylic Acid (DNS) reagent.
  • Procedure:
    • Mix 1 mL of PBS with 0.5 mL of the test compound at various concentrations.
    • Add 200 µL of α-amylase solution to the mixture.
    • Initiate the reaction by adding 200 µL of starch solution.
    • Incubate the mixture for 10 minutes at room temperature.
    • Stop the reaction by adding 400 µL of DNS solution.
    • Heat the mixture in a boiling water bath for 5 minutes and allow it to cool.
    • Measure the absorbance of the resulting solution at 540 nm.
  • Calculation: The percentage inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100 where Abs_control is the absorbance of the reaction without the inhibitor.
Cell Viability Assay (MTT)

This assay is crucial for confirming the non-toxicity of potential drugs, as was done for TPA on L929 cell lines [1].

  • Principle: Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Procedure:
    • Seed cells in a 96-well plate and allow them to adhere.
    • Treat the cells with different concentrations of the test compound for a specified period.
    • Add MTT reagent to each well and incubate for 2-4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals in an organic solvent like DMSO.
    • Measure the absorbance at a wavelength of 570 nm.
  • Calculation: Cell Viability (%) = (Abs_sample / Abs_control) × 100

Mechanism of Action and Signaling Pathways

Beyond enzyme inhibition, modern antidiabetic research explores complex signaling pathways. The AMPK/PKA pathway is a key therapeutic target, as demonstrated by natural products like Curcuma angustifolia and the drug metformin [3].

The diagram below illustrates how activating this pathway can improve glycemic control.

G AntidiabeticAgent Antidiabetic Agent (e.g., Metformin, Bioactive Fraction) MitochondrialComplexI Inhibition of Mitochondrial Complex I AntidiabeticAgent->MitochondrialComplexI ATP ↓ ATP / ↑ AMP MitochondrialComplexI->ATP AMPK Activation of AMPK ATP->AMPK PKA Inhibition of PKA Activity AMPK->PKA Inhibits GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake Gluconeogenesis ↓ Hepatic Gluconeogenesis PKA->Gluconeogenesis Inhibits BloodGlucose Improved Glycemic Control (↓ Blood Glucose) Gluconeogenesis->BloodGlucose GlucoseUptake->BloodGlucose

Interpretation and Research Context

  • Data Comparison: The available data for TPA is presented as percentage inhibition at an unspecified concentration [1], while for other compounds, it's the half-maximal inhibitory concentration (IC~50~) [3] [2]. This makes a direct potency comparison impossible. Future work should focus on determining the IC~50~ values for TPA to allow a standardized comparison with established drugs and novel candidates.
  • TPA's Profile: The data indicates that TPA-loaded nanoemulsion is a more potent inhibitor of α-glucosidase than α-amylase [1]. This is a potentially desirable trait, as stronger α-amylase inhibition can lead to undigested carbohydrates in the colon, causing flatulence and diarrhea; a more targeted α-glucosidase inhibition may have a better side-effect profile [2].
  • Emerging Trends: The search results highlight a strong research focus on developing dual α-amylase/α-glucosidase inhibitors (like the 1,2,4-triazole derivatives) [2] and exploring compounds that act on multiple targets, including enzymes and signaling pathways like AMPK/PKA [3] [5].

References

2,4,6-triphenylaniline computational studies vs experimental data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on TPA's Antidiabetic Activity

The following data summarizes the key in vitro and in vivo experimental results for TPA and its nanoemulsion formulation.

Aspect Experimental Findings & Performance Data
Source Isolated from endophytic fungi Alternaria longipes strain VITN14G of the mangrove plant Avicennia officinalis [1] [2].
In Vitro Activity Exhibits α-amylase and α-glucosidase inhibitory activity [1]. The nanoemulsion (TPA-NE) showed inhibition rates of 78.5% (α-glucosidase) and 43.42% (α-amylase) [2].
Proposed Mechanism Acts similarly to metformin by inhibiting mitochondrial complex-I, leading to AMP-activated protein kinase (AMPK) activation. This enhances insulin sensitivity and suppresses hepatic gluconeogenesis [1].
Nanoemulsion Formulation Optimized formulation achieved a particle size of 124.8 nm, a surface charge of -46.0 mV, and a high encapsulation efficiency of 95.93%. It uses olive oil and Tween 80 (2:1 ratio) [2].

| In Vivo Efficacy (Rat Model) | - Fasting Blood Glucose: Reduced [1].

  • HbA1c Level: Reduced [1].
  • Organ Function: TPA-NE showed a more significant positive effect on liver and kidney function tests and electrolytes compared to TPA alone [1]. | | Toxicity | TPA and TPA-NE were found to be non-toxic on L929 normal cell lines, with cell viability of 73% and 92%, respectively, at a high concentration of 1000 μg/ml [1] [2]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand these experimental studies, here is a summary of the key methodologies used.

  • In Vitro Antidiabetic Assay: The antidiabetic potential was initially confirmed through standard in vitro assays for α-amylase and α-glucosidase inhibitory activity [1] [2].
  • Nanoemulsion Formulation: TPA was encapsulated into a nanoemulsion using olive oil as the oil phase and Tween 80 as the surfactant. The process variables (e.g., ingredient ratios) were optimized using Response Surface Methodology (RSM) to achieve desired particle size, surface charge, and stability [2].
  • In Vivo Validation: The antidiabetic efficacy was validated in a Wistar rat model of Type 2 Diabetes Mellitus (T2DM). The model was often induced using a high-fat diet followed by a low-dose streptozotocin (STZ) injection. Rats were treated with TPA or TPA-NE (e.g., 10 mg/kg body weight), and blood glucose levels (fasting and HbA1c) were monitored over time. Organ health was assessed via serum biomarkers and histopathological examination [1].
  • Cytotoxicity Assessment: The safety of TPA and TPA-NE was evaluated using the MTT assay on L929 normal cell lines (mouse connective tissue cells) to determine cell viability after exposure [1] [2].

Proposed Mechanism of Action: AMPK Signaling Pathway

The experimental studies propose that TPA's antidiabetic effect works through the AMPK activation pathway, similar to the drug metformin. The diagram below illustrates this complex signaling process.

g TPA Proposed Mechanism: AMPK Activation Pathway cluster_glucagon Glucagon Signaling TPA TPA / Metformin OCT1 OCT1 Transporter TPA->OCT1 MITO Mitochondrion OCT1->MITO Complex1 Inhibits Complex-I MITO->Complex1 ATP ↓ ATP / ↑ AMP Complex1->ATP AMPK Activates AMPK ATP->AMPK AC Activates Adenylate Cyclase AMPK->AC Inhibits Gluconeogenesis Promotes Gluconeogenesis & Hepatic Glucose Output AMPK->Gluconeogenesis Suppresses InsulinSensitivity Improved Insulin Sensitivity & Glucose Uptake AMPK->InsulinSensitivity Enhances Glucagon Glucagon Glucagon->AC cAMP ↑ cAMP AC->cAMP PKA Activates PKA cAMP->PKA PKA->Gluconeogenesis

Interpretation of Available Evidence

Based on the analyzed literature, here is a critical assessment of the available information on TPA:

  • Focus on Experimental Data: The current body of research is dominated by experimental studies. The proposed mechanism of action via mitochondrial complex-I inhibition and AMPK activation is based on molecular docking studies mentioned within experimental articles [1]. True, independent computational predictions (e.g., from before experimental validation) are not presented in the available literature.
  • The Nanoemulsion Advantage: A significant finding from experimental data is that formulating TPA into a nanoemulsion (TPA-NE) enhances its performance. TPA-NE showed improved efficacy and a more favorable impact on organ function compared to TPA alone in vivo, likely due to better solubility and bioavailability [1] [2].
  • Research Gaps: A direct, objective comparison of TPA's performance against other antidiabetic alternatives (computational or experimental) is not available in the searched results. The primary data validates its own efficacy without a broad competitive landscape analysis.

References

×

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

321.151749610 Da

Monoisotopic Mass

321.151749610 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Triphenylaniline

Dates

Last modified: 08-15-2023
Ranganathan, Nathiya; Mahalingam, Gayathri; Secondary metabolite as therapeutic agent from endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis., Journal of Cellular Biochemistry, 1203, 4021-4031. DOI:10.1002/jcb.27686 PMID:30321457

Explore Compound Types